D-Glucuronic acid,2-propen-1-yl ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H14O7 |
|---|---|
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
prop-2-enyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C9H14O7/c1-2-3-16-9(15)8(14)7(13)6(12)5(11)4-10/h2,4-8,11-14H,1,3H2/t5-,6+,7-,8-/m0/s1 |
InChI-Schlüssel |
YQUWEXFYFCGYRA-YWIQKCBGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of D-Glucuronic acid, 2-propen-1-yl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucuronic acid, 2-propen-1-yl ester, commonly known as allyl glucuronide, is a key intermediate in the synthesis of various biologically significant molecules, particularly 1β-O-acyl glucuronides, which are important metabolites of many carboxylic acid-containing drugs. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data presentation to aid researchers in its preparation and analysis.
Introduction
Glucuronidation is a major pathway in drug metabolism, facilitating the elimination of xenobiotics by increasing their water solubility. Acyl glucuronides, esters formed from carboxylic acids and glucuronic acid, are a significant class of metabolites. The synthesis of these metabolites is crucial for toxicological studies and in the development of new therapeutic agents. D-Glucuronic acid, 2-propen-1-yl ester serves as a versatile building block for the regioselective acylation to produce these target acyl glucuronides. This guide outlines a practical approach to its synthesis and details the analytical methods for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of D-Glucuronic acid, 2-propen-1-yl ester is presented in Table 1. This data is essential for its handling, storage, and use in subsequent synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₇ | [1] |
| Molecular Weight | 234.20 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 127 °C | [3] |
| Solubility | Slightly soluble in acetonitrile, methanol, and water | [2] |
| Storage Temperature | -86°C in an inert atmosphere | [2] |
Synthesis of D-Glucuronic acid, 2-propen-1-yl ester
The synthesis of D-Glucuronic acid, 2-propen-1-yl ester can be achieved through several methods, with the Fischer esterification and the Koenigs-Knorr reaction being the most common. This guide will focus on a direct esterification method for its practicality and accessibility.
Synthesis Workflow
The overall workflow for the synthesis and characterization is depicted in the following diagram.
Caption: Experimental workflow for the synthesis and characterization.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of D-Glucuronic acid, 2-propen-1-yl ester via an acid-catalyzed esterification.
Materials:
-
D-Glucuronic acid
-
Allyl alcohol (excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve D-Glucuronic acid in a large excess of allyl alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure D-Glucuronic acid, 2-propen-1-yl ester.
Characterization
The structure and purity of the synthesized D-Glucuronic acid, 2-propen-1-yl ester must be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. The expected chemical shifts for the protons (¹H) and carbons (¹³C) of the title compound are summarized in Tables 2 and 3, respectively. These are predicted values based on the structure and data from similar compounds.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-1' (allyl) | ~5.9 | m |
| H-2' (allyl) | ~5.3 | dd |
| H-3' (allyl) | ~4.6 | d |
| H-1 | ~5.2 (α), ~4.5 (β) | d |
| H-2 | ~3.5-4.0 | m |
| H-3 | ~3.5-4.0 | m |
| H-4 | ~3.5-4.0 | m |
| H-5 | ~4.0 | d |
| -OH | broad s | - |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~170 |
| C-1' (allyl) | ~132 |
| C-2' (allyl) | ~118 |
| C-3' (allyl) | ~66 |
| C-1 | ~92 (β), ~98 (α) |
| C-2 | ~72-78 |
| C-3 | ~72-78 |
| C-4 | ~72-78 |
| C-5 | ~70 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected FTIR Peaks:
-
~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl groups.
-
~2900 cm⁻¹: C-H stretching of the alkyl and alkene groups.
-
~1730 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1645 cm⁻¹: C=C stretching of the allyl group.
-
~1100 cm⁻¹: C-O stretching of the ester and alcohol groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For glucuronides, characteristic fragment ions are often observed.
Expected Mass Spectral Data (Electrospray Ionization - Negative Mode):
-
[M-H]⁻: The deprotonated molecule, which would be observed at m/z 233.06.
-
Characteristic Fragments: In MS/MS experiments, characteristic fragment ions at m/z 175 and 113, corresponding to the glucuronate moiety, are expected.[4] The fragment at m/z 175 represents the loss of water from the glucuronic acid anion, and the fragment at m/z 113 results from the further loss of water and carbon dioxide.[4]
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of D-Glucuronic acid, 2-propen-1-yl ester. The detailed experimental protocol and expected analytical data will be a valuable resource for researchers in medicinal chemistry, drug metabolism, and synthetic organic chemistry, enabling the efficient preparation and verification of this important synthetic intermediate. Further optimization of the reaction conditions and purification techniques may be necessary depending on the specific laboratory setup and desired purity.
References
- 1. D-Glucuronic acid, 2-propen-1-yl ester | C9H14O7 | CID 20111674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ALLYL D-GLUCURONATE|lookchem [lookchem.com]
- 3. Allyl D-glucuronate | 188717-04-6 | MA04470 | Biosynth [biosynth.com]
- 4. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Allyl D-Glucuronate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl D-glucuronate is a pivotal intermediate in the chemical synthesis of various biologically significant molecules, most notably 1β-O-acyl glucuronides.[1][2] Acyl glucuronides are major metabolites of many carboxylic acid-containing drugs, and their synthesis is crucial for drug metabolism studies, toxicology assessments, and the development of new therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of allyl D-glucuronate, detailed experimental protocols for its synthesis, and its application in the preparation of acyl glucuronides.
Core Physical and Chemical Properties
Allyl D-glucuronate is a white to off-white solid.[1] Its chemical structure consists of a D-glucuronic acid core with an allyl group attached via an ester linkage. This structure imparts unique reactivity, making it a valuable building block in organic synthesis.
Table 1: Physical and Chemical Properties of Allyl D-Glucuronate
| Property | Value | Source(s) |
| CAS Number | 188717-04-6, 698358-03-1 | [1][2][5][6] |
| Molecular Formula | C₉H₁₄O₇ | [1][2][5][7] |
| Molecular Weight | 234.20 g/mol | [2][5] |
| Melting Point | 126-128°C | [1][6] |
| Boiling Point | 493°C (Predicted) | [1] |
| Solubility | Slightly soluble in acetonitrile, methanol, and water. | [5] |
| Appearance | White to off-white solid. | [1] |
| Storage Temperature | -86°C, under inert atmosphere. | [1][5] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| LogP | -2.64190 | [5] |
| Topological Polar Surface Area | 124 Ų | [8] |
| Hydrogen Bond Donor Count | 4 | [8] |
| Hydrogen Bond Acceptor Count | 7 | [8] |
| Rotatable Bond Count | 8 | [8] |
Synthesis of Allyl D-Glucuronate
The synthesis of allyl D-glucuronate is typically achieved through the esterification of D-glucuronic acid with an allyl halide, such as allyl bromide.[5] This reaction provides a means to introduce the versatile allyl protecting group, which can be selectively removed under mild conditions, a critical feature for the subsequent synthesis of complex molecules like acyl glucuronides.[3]
Experimental Protocol: Synthesis of Allyl D-Glucuronate
This protocol is a representative procedure based on literature descriptions.[5]
Materials:
-
D-glucuronic acid
-
Allyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve D-glucuronic acid in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution and stir at room temperature for approximately 15 minutes.
-
Slowly add allyl bromide to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude allyl D-glucuronate by silica gel column chromatography.
Diagram: Synthesis of Allyl D-Glucuronate
Caption: Reaction scheme for the synthesis of allyl D-glucuronate.
Application in the Synthesis of 1β-O-Acyl Glucuronides
A primary application of allyl D-glucuronate is as a precursor in the efficient synthesis of 1β-O-acyl glucuronides.[1][2][5] This method offers high yields and excellent β-anomeric selectivity.[3] The allyl group serves as a protective group that can be removed under mild conditions, which is advantageous when dealing with sensitive drug molecules.
Experimental Protocol: Synthesis of a 1β-O-Acyl Glucuronide
This is a generalized protocol for the acylation of allyl D-glucuronate.[3]
Materials:
-
Allyl D-glucuronate
-
Carboxylic acid-containing drug
-
Coupling agent (e.g., HATU)
-
Base (e.g., N-methylmorpholine)
-
Anhydrous acetonitrile
-
Palladium catalyst (for deprotection)
-
Allyl group scavenger (e.g., dimedone)
Procedure:
-
Acylation:
-
Dissolve the carboxylic acid-containing drug, allyl D-glucuronate, and a coupling agent such as HATU in anhydrous acetonitrile.
-
Add a base, for instance, N-methylmorpholine, to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.
-
Work up the reaction mixture by quenching, extraction, and drying the organic phase.
-
Purify the resulting acylated product by column chromatography.
-
-
Deprotection:
-
Dissolve the purified allyl-protected acyl glucuronide in a suitable solvent.
-
Add a palladium(0) catalyst and an allyl group scavenger.
-
Stir the reaction under an inert atmosphere until the deprotection is complete.
-
Filter off the catalyst and concentrate the solution.
-
Purify the final 1β-O-acyl glucuronide product, typically by preparative HPLC.
-
Diagram: Synthesis of 1β-O-Acyl Glucuronides
Caption: General workflow for acyl glucuronide synthesis.
Biological Significance of Glucuronidation
Glucuronidation is a major pathway in the metabolism of xenobiotics, including a wide array of drugs.[3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of compounds, facilitating their excretion from the body.[3] The D-glucuronic acid moiety is a key component in this detoxification process.[9] While allyl D-glucuronate itself is a synthetic compound, its derivatives, the acyl glucuronides, are important metabolites that require thorough biological evaluation.[3]
Diagram: The Glucuronidation Pathway
Caption: Overview of the in vivo glucuronidation pathway.
Conclusion
Allyl D-glucuronate is an indispensable tool in medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with straightforward synthetic protocols, make it a valuable precursor for the synthesis of acyl glucuronide metabolites. A thorough understanding of its chemistry and applications is essential for researchers working on the metabolism and disposition of carboxylic acid-containing drugs. The methodologies and data presented in this guide offer a solid foundation for the synthesis and utilization of this important chemical entity.
References
- 1. Cas 188717-04-6,ALLYL D-GLUCURONATE | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis | Scilit [scilit.com]
- 5. ALLYL D-GLUCURONATE|lookchem [lookchem.com]
- 6. Allyl D-glucuronate | 188717-04-6 | MA04470 | Biosynth [biosynth.com]
- 7. anexib.com [anexib.com]
- 8. Allyl-D-glucuronate | C9H14O7 | CID 146037713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Strategies for the biological synthesis of D-glucuronic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Allyl D-glucuronate (CAS 188717-04-6): Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Allyl D-glucuronate (CAS number 188717-04-6), a key intermediate in the chemical synthesis of 1β-O-acyl glucuronides. Acyl glucuronides are significant metabolites of many carboxylic acid-containing drugs, and their synthesis is crucial for toxicological studies and drug safety assessments. This document details the physicochemical properties of Allyl D-glucuronate, provides in-depth experimental protocols for its use in the synthesis of acyl glucuronides, and discusses the biological context of these metabolites, including their formation via the UDP-glucuronosyltransferase (UGT) pathway and their potential mechanisms of toxicity.
Introduction
Allyl D-glucuronate, systematically named D-Glucuronic acid 2-propen-1-yl ester, is a monosaccharide derivative that has gained prominence in medicinal chemistry and drug metabolism studies.[1] Its primary utility lies in its role as a precursor for the efficient and stereoselective synthesis of 1β-O-acyl glucuronides.[2][3]
Glucuronidation is a major phase II metabolic pathway in mammals, responsible for the detoxification and elimination of a wide array of xenobiotics, including many pharmaceuticals.[4] Carboxylic acid-containing drugs are frequently metabolized by UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides.[5] While this process generally leads to more water-soluble and readily excretable compounds, acyl glucuronides themselves can be chemically reactive.[6] Their reactivity has been linked to adverse drug reactions, hypothesized to occur through covalent binding to proteins, leading to potential immunotoxicity.[7] Therefore, the ability to synthesize authentic standards of these metabolites is essential for their toxicological evaluation during drug development.[8]
The use of Allyl D-glucuronate provides a robust method for preparing these important metabolites with high anomeric selectivity.[2]
Physicochemical Properties of Allyl D-glucuronate
Allyl D-glucuronate is a white to off-white solid.[1] Its key chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identity
| Identifier | Value |
| CAS Number | 188717-04-6 |
| IUPAC Name | prop-2-enyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
| Synonyms | D-Glucuronic acid 2-propen-1-yl ester, AllylGlcA |
| Molecular Formula | C₉H₁₄O₇ |
| Molecular Weight | 234.20 g/mol |
| SMILES | C=CCOC(=O)--INVALID-LINK--O)O)O">C@HO |
Table 2: Physical and Computational Properties
| Property | Value | Reference |
| Melting Point | 126-128 °C | N/A |
| Boiling Point (Predicted) | 493 °C | N/A |
| Density (Predicted) | 1.423 g/cm³ | N/A |
| XLogP3 | -1.6 | [9] |
| Hydrogen Bond Donors | 4 | N/A |
| Hydrogen Bond Acceptors | 7 | N/A |
| Topological Polar Surface Area | 124 Ų | [9] |
Synthesis and Use in the Preparation of 1β-O-Acyl Glucuronides
Allyl D-glucuronate is a critical starting material for a highly efficient, two-step synthesis of 1β-O-acyl glucuronides. This method involves:
-
Selective 1β-acylation: The anomeric hydroxyl group of Allyl D-glucuronate is selectively acylated with a carboxylic acid.
-
Deprotection: The allyl ester group is removed under mild conditions to yield the final 1β-O-acyl glucuronide.
This approach offers excellent stereoselectivity, favoring the formation of the natural β-anomer due to the kinetic anomeric effect.[10]
Experimental Protocols
Protocol 1: General Procedure for Selective 1β-Acylation of Allyl D-glucuronate
This protocol is adapted from the method described by Stachulski et al. for the synthesis of various acyl glucuronides.[2]
-
Materials:
-
Allyl D-glucuronate (1.0 equivalent)
-
Carboxylic acid (e.g., a drug molecule) (1.0 equivalent)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0 - 2.0 equivalents)
-
N-Methylmorpholine (NMM) (2.0 equivalents)
-
Anhydrous Acetonitrile (B52724) (CH₃CN)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add Allyl D-glucuronate (1.0 eq), the desired carboxylic acid (1.0 eq), and HATU (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the reagents.
-
Add N-methylmorpholine (2.0 eq) to the stirred solution at room temperature (20 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. In some cases, using 2 equivalents of HATU may improve the yield.[2]
-
Upon completion, the reaction can be quenched, and the product purified by silica (B1680970) gel column chromatography.
-
Protocol 2: General Procedure for Allyl Ester Deprotection
The final step is the removal of the allyl protecting group, which can be achieved under mild conditions using a palladium catalyst.[3]
-
Materials:
-
Allyl 1β-O-acyl glucuronate (from Protocol 1)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalytic amount, e.g., 0.05 - 0.3 equivalents)
-
Nucleophilic scavenger (e.g., Morpholine, N-methylmorpholine, or phenylsilane)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the allyl-protected acyl glucuronide in an anhydrous solvent (THF or DCM) in a dry reaction flask under an inert atmosphere.
-
Add the nucleophilic scavenger (e.g., morpholine).
-
Add the palladium catalyst (Pd(PPh₃)₄).
-
Stir the reaction at room temperature. The reaction progress should be monitored by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.[11][12]
-
Upon completion, the reaction mixture is worked up to remove the catalyst and scavenger, followed by purification of the final 1β-O-acyl glucuronide product.
-
Experimental Workflow Diagram
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effective synthesis of 1beta-acyl glucuronides by selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allyl-D-glucuronate | C9H14O7 | CID 146037713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
The Allyl Advantage: A Technical Guide to D-Glucuronic Acid, 2-propen-1-yl Ester in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucuronic acid, 2-propen-1-yl ester, commonly known as allyl glucuronate, has emerged as a pivotal building block in modern organic synthesis, particularly in the pharmaceutical sciences. Its unique structural features, combining a versatile allyl protecting group with the biochemically significant glucuronic acid moiety, make it an invaluable tool for the synthesis of complex drug metabolites, particularly acyl glucuronides. This technical guide provides an in-depth overview of the application of D-glucuronic acid, 2-propen-1-yl ester in synthesis, focusing on its use in the efficient preparation of 1-β-O-acyl glucuronides. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in the laboratory.
Glucuronidation is a major phase II metabolic pathway for a wide array of drugs and xenobiotics, rendering them more water-soluble for excretion. Acyl glucuronides, the ester metabolites of carboxylic acid-containing drugs, are of particular interest due to their potential to be chemically reactive.[1][2][3] These reactive metabolites can undergo intramolecular acyl migration and covalently bind to macromolecules such as proteins, which has been implicated in idiosyncratic drug toxicities.[2][4][5] Therefore, the availability of pure acyl glucuronide standards is crucial for toxicological studies and drug safety assessment.[3][4]
The synthesis of acyl glucuronides, however, is challenging due to their inherent instability.[1] The use of D-glucuronic acid, 2-propen-1-yl ester as a starting material offers a robust and efficient solution to this synthetic hurdle. The allyl group serves as a readily cleavable protecting group for the carboxylic acid functionality of glucuronic acid, allowing for selective acylation at the anomeric position.
Chemical Properties
A summary of the key chemical properties of D-Glucuronic acid, 2-propen-1-yl ester is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₄O₇ |
| Molecular Weight | 234.20 g/mol |
| CAS Number | 188717-04-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of Acyl Glucuronides: A Two-Step Approach
The most effective and widely adopted method for synthesizing 1-β-O-acyl glucuronides using D-glucuronic acid, 2-propen-1-yl ester involves a two-step sequence:
-
Selective 1-β-Acylation: The anomeric hydroxyl group of allyl glucuronate is selectively acylated with a carboxylic acid. The use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) as a coupling agent in the presence of a non-nucleophilic base such as N-methylmorpholine (NMM) has proven to be highly efficient and stereoselective, favoring the formation of the β-anomer.[3][6]
-
Palladium-Catalyzed Deprotection: The allyl ester protecting group is then chemoselectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl scavenger like morpholine (B109124) or pyrrolidine (B122466).[6][7]
This synthetic strategy is advantageous due to its high yields, excellent β-selectivity, and the mild conditions employed in the deprotection step, which preserves the sensitive acyl glucuronide linkage.
Experimental Workflow
The general workflow for the synthesis of acyl glucuronides from D-glucuronic acid, 2-propen-1-yl ester is depicted below.
Data Presentation
The HATU-mediated acylation of D-glucuronic acid, 2-propen-1-yl ester has been successfully applied to a variety of carboxylic acids, including common non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the reported yields for the synthesis of representative acyl glucuronides.
| Carboxylic Acid | Product (Acyl Glucuronide) | Yield of Acylation (%) | Overall Yield (%) | Reference |
| Ibuprofen (B1674241) | Ibuprofen Acyl Glucuronide | 75-85 | ~70 | [8] |
| Diclofenac (B195802) | Diclofenac Acyl Glucuronide | 63 (Mitsunobu) | 44-63 | [6][9] |
| 4-Bromobenzoic acid | 4-Bromobenzoyl Glucuronide | 82 | - | [6] |
| (S)-Naproxen | (S)-Naproxen Acyl Glucuronide | 78 | - | [6] |
Note: The yield for diclofenac acyl glucuronide synthesis was reported using a Mitsunobu reaction, as a detailed HATU-based protocol with yield was not available in the searched literature.[6][9]
Spectroscopic Data
Ibuprofen Acyl Glucuronide: [8][10]
-
¹H NMR (500 MHz, CD₃OD): δ 7.22 (d, J = 8.0 Hz, 2H, Ar-H), 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 5.75 (d, J = 8.0 Hz, 1H, H-1), 3.85 (q, J = 7.1 Hz, 1H, CH-COO), 3.65-3.50 (m, 3H, H-3, H-4, H-5), 3.40 (t, J = 9.0 Hz, 1H, H-2), 2.45 (d, J = 7.2 Hz, 2H, CH₂-Ar), 1.85 (m, 1H, CH(CH₃)₂), 1.48 (d, J = 7.1 Hz, 3H, CH-CH₃), 0.89 (d, J = 6.6 Hz, 6H, CH(CH₃)₂).
-
¹³C NMR (125 MHz, CD₃OD): δ 175.5 (C=O, ibuprofen), 170.0 (C-6), 141.8 (Ar-C), 139.5 (Ar-C), 130.0 (Ar-CH), 128.2 (Ar-CH), 95.5 (C-1), 77.0 (C-5), 75.8 (C-3), 73.5 (C-2), 72.0 (C-4), 46.0 (CH-COO), 45.8 (CH₂-Ar), 31.2 (CH(CH₃)₂), 22.8 ((CH(CH₃)₂)), 19.0 (CH-CH₃).
-
MS (ESI-): m/z 381.15 [M-H]⁻.
Diclofenac Acyl Glucuronide: [1][7]
-
¹H NMR (400 MHz, CD₃OD): δ 7.37 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 7.6 Hz, 1H), 7.08 (t, J = 7.6 Hz, 1H), 6.95 (t, J = 7.6 Hz, 1H), 6.55 (d, J = 7.6 Hz, 1H), 5.80 (d, J = 8.0 Hz, 1H, H-1), 3.95 (s, 2H, CH₂), 3.70-3.50 (m, 4H, H-2, H-3, H-4, H-5).
-
MS (ESI-): m/z 470.0 [M-H]⁻.
Experimental Protocols
General Procedure for 1-β-O-Acylation using HATU
To a solution of the carboxylic acid (1.0 equiv) and D-glucuronic acid, 2-propen-1-yl ester (1.0 equiv) in anhydrous acetonitrile (0.1 M) is added HATU (1.0 equiv) and N-methylmorpholine (2.0 equiv). The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired allyl 1-β-O-acyl glucuronide.
General Procedure for Palladium-Catalyzed Deprotection of the Allyl Ester
To a solution of the allyl 1-β-O-acyl glucuronide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) (0.1 M) under an inert atmosphere is added tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 equiv). A solution of the allyl scavenger, such as pyrrolidine or morpholine (2.0-3.0 equiv), is then added dropwise. The reaction mixture is stirred at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is purified by an appropriate method, such as preparative high-performance liquid chromatography (HPLC) or solid-phase extraction, to yield the final 1-β-O-acyl glucuronide.[7]
Toxicological Implications and Signaling Pathways
The chemical reactivity of acyl glucuronides is a significant concern in drug development. The primary mechanism of toxicity is believed to involve the covalent binding of these metabolites to endogenous proteins, which can trigger an immune response.[2][5] This process is initiated by the intramolecular acyl migration of the 1-β-O-acyl glucuronide to form more reactive isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers). These isomers can then react with nucleophilic residues on proteins, such as lysine, to form stable covalent adducts.[5]
Putative Toxicological Pathway of Acyl Glucuronides
The following diagram illustrates the proposed pathway for acyl glucuronide-mediated protein modification and subsequent potential for an immune response.
Conclusion
D-Glucuronic acid, 2-propen-1-yl ester is a highly effective and versatile building block for the synthesis of acyl glucuronides. The two-step HATU-mediated acylation and palladium-catalyzed deprotection strategy provides a reliable and efficient route to these important drug metabolites, facilitating crucial studies in drug metabolism and toxicology. The ability to synthesize pure acyl glucuronide standards is paramount for understanding their potential role in adverse drug reactions and for the development of safer drug candidates. This guide provides the necessary technical information for researchers to confidently employ this valuable synthetic tool.
References
- 1. Mass spectrometry imaging of diclofenac and its metabolites in tissues using nanospray desorption electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0001925) [hmdb.ca]
- 10. Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of D-Glucuronic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucuronic acid, a carboxylated sugar derived from glucose, plays a pivotal role in a multitude of biological processes. Its esters, known as glucuronides, are central to the metabolism and detoxification of a vast array of endogenous and exogenous compounds. This technical guide provides an in-depth exploration of the biological significance of D-glucuronic acid esters, with a focus on their formation, transport, and function in health and disease. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Biological Functions
The primary biological significance of D-glucuronic acid esters lies in the process of glucuronidation . This is a major Phase II metabolic reaction where the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid moiety from the activated donor molecule, uridine (B1682114) 5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate.[1][2] This conjugation dramatically increases the water solubility of the substrate, facilitating its excretion from the body via urine or bile.[2]
Key roles of glucuronidation include:
-
Detoxification of Xenobiotics: A wide range of foreign compounds, including drugs, environmental pollutants, and carcinogens, are metabolized through glucuronidation.[2][3] This process generally leads to their inactivation and detoxification.
-
Metabolism of Endogenous Compounds: Glucuronidation is essential for the metabolism and elimination of numerous endogenous substances, such as bilirubin, steroid hormones (e.g., estrogens and androgens), and bile acids.[2]
-
Modulation of Pharmacological Activity: While often considered a deactivation step, some glucuronide metabolites can be pharmacologically active. For instance, morphine-6-glucuronide (B1233000) is a more potent analgesic than its parent compound, morphine.[4] Conversely, the formation of reactive acyl glucuronides from certain non-steroidal anti-inflammatory drugs (NSAIDs) has been implicated in adverse drug reactions.[2]
Beyond detoxification, D-glucuronic acid is a fundamental structural component of essential biomolecules:
-
Glycosaminoglycans (GAGs): D-glucuronic acid is a key repeating disaccharide unit in major GAGs like hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparan sulfate.[5][6] These molecules are critical components of the extracellular matrix, playing vital roles in cell signaling, tissue hydration, and structural integrity.[5]
Quantitative Data
Enzyme Kinetics of UDP-Glucuronosyltransferases (UGTs)
The efficiency of glucuronidation is determined by the kinetic parameters of the various UGT isoforms. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These parameters vary significantly depending on the specific UGT isoform and the substrate.
| UGT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| UGT1A1 | Estradiol (3-OH) | 1.2 - 1.7 (Hill kinetics) | Not specified | [7] |
| UGT1A1 | Bilirubin | 7.824 x 10-4 (mM) | Not specified | [8] |
| UGT1A6 | Naphthol | Similar to HLM | Not specified | [7] |
| UGT1A6 | Acetaminophen (B1664979) | Substrate inhibition | Not specified | [9] |
| UGT1A9 | Propofol | ~10x lower than HLM | Not specified | [7] |
| UGT1A9 | Acetaminophen | Michaelis-Menten | Not specified | [9] |
| UGT2B7 | Morphine | Michaelis-Menten | Not specified | [7] |
| UGT2B15 | Androstanediol | Non-traditional kinetics | Not specified | [7] |
| UGT2B15 | Acetaminophen | Substrate inhibition | Not specified | [9] |
HLM: Human Liver Microsomes
Kinetics of Glucuronide Efflux Transporters
Once formed, glucuronide conjugates are actively transported out of cells by efflux transporters, primarily from the ATP-binding cassette (ABC) transporter superfamily, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP).
| Transporter | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| MRP2 | Estrone-3-glucuronide | 180 - 790 | Lower than MRP3 & BCRP | [10] |
| MRP2 | Estradiol-3-glucuronide | 180 - 790 | Lower than MRP3 & BCRP | [10] |
| MRP2 | Estriol-3-glucuronide | 180 - 790 | Lower than MRP3 & BCRP | [10] |
| MRP2 | Estriol-16-glucuronide | 180 - 790 | Lower than MRP3 & BCRP | [10] |
| MRP3 | Estrone-3-glucuronide | < 20 | Lower than other transporters | [10] |
| MRP3 | Estradiol-3-glucuronide | < 20 | Lower than other transporters | [10] |
| MRP3 | Estriol-3-glucuronide | < 20 | Most active transporter | [10] |
| MRP3 | Estriol-16-glucuronide | < 20 | Lower than other transporters | [10] |
| BCRP | Estrone-3-glucuronide | Not specified | 10-fold higher than Estrone-3-sulfate | [10] |
| BCRP | Estradiol-3-glucuronide | Not specified | 10-fold higher than Estrone-3-sulfate | [10] |
| BCRP | Estriol-16-glucuronide | Not specified | Higher than MRPs | [10] |
Concentrations in Human Biological Fluids
The concentration of D-glucuronic acid and its metabolites can vary depending on physiological and pathological conditions.
| Metabolite | Biological Fluid | Concentration Range | Condition | Reference |
| D-Glucaric Acid | Urine | 15 - 89 µmoles/g creatinine | Normal adults | [11] |
| D-Glucuronic Acid | Bile | Elevated | Pancreatic cancer patients | [12] |
| D-Glucuronic Acid | Bile | Absent or negligible | Control and chronic pancreatitis patients | [12] |
Experimental Protocols
In Vitro Anti-Tumor Activity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][13][14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the D-glucuronic acid ester derivatives and incubate for the desired period (e.g., 72 hours).[13]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13] Incubate for 1.5 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13] Incubate for 15 minutes at 37°C with shaking.[13]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[13]
This assay quantifies the total protein content of cells, which is proportional to the cell number.[10][16][17][18][19]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[17]
-
Washing: Wash the plates four times with slow-running tap water and allow them to air dry.[17]
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[17]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[17]
-
Dye Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and incubate for 5 minutes with shaking.[17]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[17]
β-Glucuronidase Inhibition Assay
This assay is used to screen for inhibitors of β-glucuronidase, an enzyme that can reverse glucuronidation.
Protocol using a fluorimetric substrate:
-
Reagent Preparation: Prepare a substrate solution (e.g., 4-methylumbelliferyl glucuronide) and a stop solution (e.g., 1 M sodium carbonate).[18]
-
Assay Setup: In a 384-well plate, add 0.5 µL of the test compound (e.g., D-glucaro-1,4-lactone as a known inhibitor) or DMSO (control).[18]
-
Enzyme Addition: Add 30 µL of diluted β-glucuronidase enzyme to each well.[18]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate solution.[18]
-
Incubation: Incubate the plate for 30 minutes at 23°C.[18]
-
Reaction Termination: Stop the reaction by adding 20 µL of the stop solution.[18]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[18]
HPLC-MS/MS Analysis of Glucuronide Metabolites in Plasma
This method allows for the sensitive and specific quantification of D-glucuronic acid esters in biological matrices.[20]
Protocol for Clopidogrel (B1663587) Acyl Glucuronide:
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an internal standard.
-
Precipitate proteins by adding ice-cold acetonitrile (B52724).
-
Vortex and centrifuge to pellet the proteins.
-
-
Supernatant Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases such as ammonium (B1175870) formate (B1220265) and acetonitrile in water.[20][21]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent drug and its glucuronide metabolite.[20]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Glycosaminoglycans
D-glucuronic acid is a key component of GAGs, which are known to modulate various signaling pathways.
Caption: GAGs like hyaluronic acid and chondroitin sulfate can modulate inflammatory and degradative processes by interacting with cell surface receptors and influencing downstream signaling pathways such as NF-κB and p38/Akt.[22][23][24]
Experimental Workflow for Drug Metabolism and Glucuronide Identification
A typical workflow to study the glucuronidation of a new chemical entity (NCE) involves several key steps.[1][25][26][27]
Caption: A generalized workflow for identifying glucuronide metabolites of a new chemical entity (NCE) using in vitro systems and LC-MS/MS analysis.
Conclusion
D-glucuronic acid esters are of profound biological significance, primarily through their central role in the glucuronidation pathway, which is fundamental to detoxification and the metabolism of a vast array of compounds. Furthermore, as integral components of glycosaminoglycans, they are essential for maintaining tissue structure and regulating cellular processes. A thorough understanding of the formation, transport, and function of D-glucuronic acid esters is critical for advancements in drug development, toxicology, and the broader biomedical sciences. This guide provides a foundational resource for professionals in these fields, summarizing key quantitative data, experimental methodologies, and the intricate biological pathways in which these molecules participate.
References
- 1. mdpi.com [mdpi.com]
- 2. Glucuronidation - Wikipedia [en.wikipedia.org]
- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 9. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of the UDP-glucuronosyltransferase transcriptome in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and quantification of D-glucuronic acid in human bile using 1H NMR spectroscopy: relevance to the diagnosis of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. abcam.com [abcam.com]
- 20. Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 22. Alone or in combination, hyaluronic acid and chondroitin sulfate alleviate ECM degradation in osteoarthritis by inhibiting the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chondroitin sulfate increases hyaluronan production by human synoviocytes through differential regulation of hyaluronan synthases: Role of p38 and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Alone or in combination, hyaluronic acid and chondroitin sulfate alleviate ECM degradation in osteoarthritis by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sciex.com [sciex.com]
- 26. researchgate.net [researchgate.net]
- 27. sciex.com [sciex.com]
Technical Guide: Prop-2-enyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Abstract
This technical guide provides a comprehensive overview of prop-2-enyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate, a key reagent in the field of drug metabolism and development. Commonly known as Allyl D-Glucuronate, this compound serves as a crucial intermediate for the synthesis of 1-β-O-acyl glucuronides, which are significant metabolites of many carboxylic acid-containing drugs.[1][2][3] This document details the physicochemical properties, applications, and experimental protocols related to Allyl D-Glucuronate, intended for researchers, scientists, and professionals in drug development.
Introduction
Prop-2-enyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate, hereafter referred to as Allyl D-Glucuronate, is a derivative of D-glucuronic acid.[2] Glucuronidation is a major metabolic pathway in mammals for the detoxification and elimination of a wide variety of compounds, including many pharmaceuticals.[4] Acyl glucuronides, the metabolites formed from carboxylic acid-containing drugs, are of particular interest in drug safety assessment.[4] The synthesis of these metabolites in a laboratory setting is essential for their biological evaluation. Allyl D-Glucuronate provides an efficient and regioselective route to obtaining 1-β-O-acyl glucuronides in high purity.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of Allyl D-Glucuronate is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | prop-2-enyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | - |
| Synonyms | Allyl D-Glucuronate, D-Glucuronic acid 2-propen-1-yl ester | [1][2] |
| CAS Number | 188717-04-6 | [1][2] |
| Molecular Formula | C₉H₁₄O₇ | [1][5] |
| Molecular Weight | 234.20 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 126-128°C | [2] |
| Boiling Point | 493°C (predicted) | [2] |
| Flash Point | 197°C (predicted) | [2] |
| Density | 1.423 g/cm³ (predicted) | [2] |
| Refractive Index | 1.589 (predicted) | [2] |
| Storage Temperature | -86°C, under inert atmosphere | [2][3] |
| Solubility | Slightly soluble in acetonitrile, methanol, and water | [3] |
Applications in Drug Development
The primary application of Allyl D-Glucuronate is as a starting material for the efficient and stereoselective synthesis of 1-β-O-acyl glucuronides.[3][4] Acyl glucuronides are known metabolites of many important drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[4] The availability of pure acyl glucuronide standards is crucial for:
-
Metabolite Identification: Confirming the structure of metabolites found in in vivo and in vitro drug metabolism studies.
-
Pharmacokinetic (PK) and Toxicological Studies: Evaluating the safety and disposition of drug metabolites.[4]
-
Drug-Drug Interaction Studies: Investigating the potential for metabolites to inhibit or induce drug-metabolizing enzymes.
The use of Allyl D-Glucuronate offers a significant advantage in the synthesis of these metabolites due to the ease of deprotection of the allyl group under mild conditions, preserving the integrity of the often-labile acyl glucuronide linkage.[4]
Experimental Protocols
General Synthesis of 1-β-O-Acyl Glucuronides using Allyl D-Glucuronate
The following is a general protocol for the regioselective acylation of Allyl D-Glucuronate. This procedure is based on methods described for the efficient synthesis of 1-β-O-acyl glucuronides.[4]
Materials:
-
Allyl D-Glucuronate
-
Carboxylic acid drug of interest
-
Coupling agent (e.g., HATU, HBTU)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) for deprotection
-
Allyl group scavenger (e.g., dimedone, morpholine)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, methanol)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acylation: a. Dissolve the carboxylic acid drug in the anhydrous solvent. b. Add the coupling agent and the tertiary amine base to the solution and stir for a few minutes to activate the carboxylic acid. c. Add a solution of Allyl D-Glucuronate in the same anhydrous solvent to the reaction mixture. d. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). e. Upon completion, quench the reaction and perform an aqueous workup. f. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. g. Purify the resulting protected acyl glucuronide by silica gel column chromatography.
-
Deprotection (Removal of Allyl Group): a. Dissolve the purified protected acyl glucuronide in a suitable solvent (e.g., THF, dichloromethane). b. Add the allyl group scavenger to the solution. c. Purge the reaction mixture with an inert gas (e.g., argon, nitrogen). d. Add the palladium catalyst and stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS). e. Upon completion, filter the reaction mixture to remove the catalyst. f. Concentrate the filtrate and purify the final 1-β-O-acyl glucuronide product, typically by preparative HPLC or crystallization.
Signaling Pathways and Logical Relationships
While Allyl D-Glucuronate itself is not directly involved in biological signaling pathways, its synthetic products, acyl glucuronides, are central to the Phase II drug metabolism pathway of glucuronidation. The following diagrams illustrate the synthetic workflow and the metabolic context.
Caption: Synthetic workflow for 1-β-O-acyl glucuronides.
Caption: Glucuronidation metabolic pathway and the role of synthetic standards.
References
Allyl D-Glucuronate: A Technical Guide for Researchers
An In-depth Whitepaper on a Key Intermediate in Drug Metabolism Studies
This technical guide provides a comprehensive overview of allyl D-glucuronate, a crucial intermediate for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and primary application in the preparation of 1β-O-acyl glucuronides, which are significant metabolites of many carboxylic acid-containing drugs.
Core Data Presentation
Quantitative data for allyl D-glucuronate is summarized in the tables below for easy reference and comparison.
Table 1: Molecular and Chemical Properties of Allyl D-Glucuronate
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₇ | [1][2] |
| Molecular Weight | 234.2 g/mol | [1] |
| CAS Number | 188717-04-6 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Synonyms | D-Glucuronic acid 2-propen-1-yl ester | [1] |
Table 2: Physicochemical Data of Allyl D-Glucuronate
| Property | Value | Source(s) |
| Melting Point | 126-128°C | [1] |
| Boiling Point (Predicted) | 493°C | [1] |
| Density (Predicted) | 1.423 g/cm³ | [1] |
| Flash Point (Predicted) | 197°C | [1] |
| pKa (Predicted) | 12.07 ± 0.20 | [1] |
| LogP (Predicted) | -2.64190 | [3] |
| Solubility | Slightly soluble in Acetonitrile (B52724), Methanol, and Water | [3] |
| Storage Temperature | -86°C, under inert atmosphere | [1][3] |
Experimental Protocols
Detailed methodologies for the synthesis of allyl D-glucuronate and its subsequent use in the preparation of 1β-O-acyl glucuronides are provided below.
Protocol 1: Synthesis of Allyl D-Glucuronate from D-Glucuronic Acid
This protocol outlines the synthesis of allyl D-glucuronate from D-glucuronic acid and allyl bromide.
Materials:
-
D-Glucuronic acid
-
Allyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve D-glucuronic acid in N,N-dimethylformamide (DMF).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution and stir at 20°C for approximately 15 minutes.[3]
-
Slowly add allyl bromide to the reaction mixture in DMF.[3]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to yield pure allyl D-glucuronate.
Protocol 2: Synthesis of 1β-O-Acyl Glucuronides using Allyl D-Glucuronate
This protocol describes the selective 1β-acylation of allyl D-glucuronate with a carboxylic acid, followed by deprotection to yield the final 1β-O-acyl glucuronide.
Materials:
-
Allyl D-glucuronate
-
Carboxylic acid of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N-Methylmorpholine (NMM)
-
Acetonitrile (CH₃CN)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Selective 1β-Acylation
-
Dissolve the carboxylic acid, allyl D-glucuronate, and HATU in acetonitrile (CH₃CN).
-
Add N-Methylmorpholine (NMM) to the mixture to initiate the reaction.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting allyl-protected 1β-O-acyl glucuronide by column chromatography on silica gel.
Step 2: Palladium-Catalyzed Deprotection
-
Dissolve the purified allyl-protected 1β-O-acyl glucuronide in a suitable solvent (e.g., THF or DCM).
-
Add morpholine to the solution.
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5]
-
Stir the reaction at room temperature under an inert atmosphere until the deprotection is complete (monitored by TLC or LC-MS).
-
Upon completion, remove the solvent in vacuo.
-
Purify the final 1β-O-acyl glucuronide using an appropriate method, such as column chromatography or preparative HPLC, to remove palladium residues and other impurities.[5]
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of 1β-O-acyl glucuronides.
Caption: Workflow for the synthesis of 1β-O-acyl glucuronides.
References
Solubility Profile of D-Glucuronic Acid, 2-Propen-1-yl Ester in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucuronic acid, 2-propen-1-yl ester, also known as allyl D-glucuronate, is a derivative of D-glucuronic acid. Glucuronidation is a major pathway in the phase II metabolism of a wide variety of compounds, including drugs, xenobiotics, and endogenous substances. This process, catalyzed by UDP-glucuronosyltransferases, conjugates a glucuronic acid moiety to the substrate, thereby increasing its water solubility and facilitating its excretion from the body.[1] D-Glucuronic acid, 2-propen-1-yl ester serves as a crucial intermediate in the synthesis of various 1β-O-acyl glucuronides, which are important metabolites of many carboxylic acid-containing drugs.[2][3] Understanding the solubility of this intermediate in various organic solvents is critical for its use in synthetic chemistry, particularly for reaction setup, purification, and formulation development.
This technical guide provides a comprehensive overview of the solubility of D-Glucuronic acid, 2-propen-1-yl ester in common organic solvents. It includes a detailed experimental protocol for determining thermodynamic solubility using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Physicochemical Properties
A summary of the key physicochemical properties of D-Glucuronic acid, 2-propen-1-yl ester is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₇ | [1][4][5] |
| Molecular Weight | 234.20 g/mol | [6][7] |
| CAS Number | 188717-04-6 | [6][7][8] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 127 °C | [9] |
| LogP (calculated) | -1.6 | [4] |
Qualitative Solubility Data
Currently, publicly available data on the quantitative solubility of D-Glucuronic acid, 2-propen-1-yl ester is limited. However, qualitative solubility information has been reported and is summarized in the table below.
| Solvent | Solubility | Reference |
| Acetonitrile | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Water | Slightly Soluble | [1] |
| N,N-Dimethylformamide (DMF) | Soluble | [5] |
| Warm Ethanol | Soluble | [5] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and HPLC Analysis
The following protocol details a robust method for the quantitative determination of the thermodynamic solubility of D-Glucuronic acid, 2-propen-1-yl ester in an organic solvent of interest.
Materials and Equipment
-
D-Glucuronic acid, 2-propen-1-yl ester (solid, high purity)
-
Selected organic solvent (HPLC grade)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining the thermodynamic solubility of D-Glucuronic acid, 2-propen-1-yl ester.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of D-Glucuronic acid, 2-propen-1-yl ester into a glass vial. An excess is necessary to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial and vortex briefly to disperse the solid.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period to ensure thermodynamic equilibrium is reached. A typical duration is 24 to 48 hours. The equilibration time should be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow it to stand undisturbed for a short period to allow for some sedimentation of the excess solid.
-
Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of D-Glucuronic acid, 2-propen-1-yl ester of known concentrations in the same organic solvent.
-
Dilute the filtered supernatant with the organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the standard solutions and the diluted sample onto the HPLC system.
-
A typical HPLC method for a polar compound like this might involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, both with a small amount of acid (e.g., 0.1% formic acid). Detection would be by UV absorbance at a wavelength where the compound has a chromophore.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of D-Glucuronic acid, 2-propen-1-yl ester in the organic solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Biological Context: The Role of Glucuronidation in Drug Metabolism
While D-Glucuronic acid, 2-propen-1-yl ester is primarily a synthetic intermediate, its structure is directly related to the critical biological process of glucuronidation. This metabolic pathway is essential for the detoxification and elimination of a vast array of compounds.
References
- 1. ALLYL D-GLUCURONATE|lookchem [lookchem.com]
- 2. Cas 188717-04-6,ALLYL D-GLUCURONATE | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Allyl-D-glucuronate | C9H14O7 | CID 146037713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. scbt.com [scbt.com]
- 7. anexib.com [anexib.com]
- 8. keyorganics.net [keyorganics.net]
- 9. Allyl D-glucuronate | 188717-04-6 | MA04470 | Biosynth [biosynth.com]
An In-depth Technical Guide on the Stability of Allyl D-Glucuronate Under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1.1. Purpose and Scope
This technical guide provides a comprehensive overview of the chemical stability of allyl D-glucuronate under various acidic and basic conditions. Allyl D-glucuronate serves as a crucial intermediate in the synthesis of 1-β-O-acyl glucuronides, which are significant metabolites of many carboxylic acid-containing drugs.[1][2][3] Understanding the stability of this precursor is essential for its proper handling, storage, and use in synthetic applications, as well as for interpreting the behavior of the final acyl glucuronide products. This document will delve into the theoretical principles governing its degradation, present expected degradation pathways, and provide detailed, actionable experimental protocols for its stability assessment.
1.2. Audience
This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and biotechnology industries who are involved in drug metabolism studies, prodrug design, and the synthesis of drug metabolites.
1.3. Chemical Structure of Allyl D-Glucuronate
Allyl D-glucuronate is the allyl ester of D-glucuronic acid. Its structure features a pyranose ring with multiple hydroxyl groups, a carboxylic acid esterified with an allyl group, and a hemiacetal at the anomeric carbon (C1). The key functional groups influencing its stability are the ester linkage and the glycosidic hydroxyl group at the anomeric center.
Theoretical Background: Chemical Stability
The stability of allyl D-glucuronate is primarily dictated by the reactivity of its ester functional group. As an acyl glucuronide, it is susceptible to degradation through several mechanisms, including hydrolysis and intramolecular acyl migration.[4][5]
2.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the ester linkage of allyl D-glucuronate can undergo hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield D-glucuronic acid and allyl alcohol.
2.2. Base-Catalyzed Hydrolysis (Saponification)
In basic media, the ester is readily cleaved via saponification. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[6]
2.3. Intramolecular Acyl Migration
A characteristic reaction of 1-β-O-acyl glucuronides is intramolecular acyl migration.[4][5][7] The acyl group (in this case, the entire allyl glucuronate structure is the acyl group attached to another molecule in its typical use, but for the stability of the allyl ester itself, we consider the allyl group's migration) can migrate from the C1 position to the adjacent hydroxyl groups at C2, C3, and C4 of the glucuronic acid moiety. This reaction proceeds through a tetrahedral intermediate and is influenced by pH. Acyl migration is a significant degradation pathway for this class of compounds under physiological conditions (pH 7.4).[8][9]
Predicted Degradation Pathways
While specific experimental data for allyl D-glucuronate is not extensively available, its degradation pathways can be predicted based on the well-documented behavior of acyl glucuronides.
3.1. Acidic Conditions
Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the allyl ester, leading to the formation of D-glucuronic acid and allyl alcohol.
Caption: Acid-catalyzed hydrolysis of allyl D-glucuronate.
3.2. Basic Conditions
Under basic conditions, saponification of the allyl ester is the expected primary degradation pathway, yielding the D-glucuronate salt and allyl alcohol.
Caption: Base-catalyzed hydrolysis (saponification) of allyl D-glucuronate.
Experimental Protocols for Stability Assessment
The following is a proposed experimental protocol for determining the stability of allyl D-glucuronate. This protocol is based on standard methodologies for stability testing of drug metabolites.[9]
4.1. Objective
To determine the degradation kinetics (half-life, t₁₂) of allyl D-glucuronate across a range of acidic and basic pH values at a constant temperature.
4.2. Materials and Reagents
-
Allyl D-glucuronate (high purity)
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Formic acid, hydrochloric acid, sodium hydroxide, phosphate (B84403) buffers
-
Class A volumetric glassware
4.3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection[10][11]
-
pH meter
-
Constant temperature incubator or water bath
4.4. Experimental Workflow
Caption: Proposed workflow for assessing the stability of allyl D-glucuronate.
4.5. Detailed Procedure
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of allyl D-glucuronate in a suitable solvent like methanol or water.
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2.0, 4.0, 7.4, 9.0, and 12.0).
-
Initiation of Stability Study: At time zero, dilute the stock solution into each buffer to a final concentration of 10 µg/mL.
-
Incubation: Incubate all solutions in a constant temperature environment, for example, at 37°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Quenching: Immediately stop the degradation by either neutralizing the sample or by adding an organic solvent and freezing at -20°C or below.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Data Analysis: Plot the natural logarithm of the remaining concentration of allyl D-glucuronate versus time. The degradation rate constant (k) can be determined from the slope of the linear regression. The half-life (t₁₂) is then calculated using the equation: t₁₂ = 0.693 / k.
Quantitative Data
| pH | Temperature (°C) | Buffer System | Predicted Half-life (t₁₂) (hours) | Primary Degradation Pathway |
| 2.0 | 37 | HCl | < 1 | Hydrolysis |
| 4.0 | 37 | Acetate Buffer | 5 - 10 | Hydrolysis |
| 7.4 | 37 | Phosphate Buffer | 10 - 20 | Acyl Migration & Hydrolysis |
| 9.0 | 37 | Borate Buffer | 2 - 5 | Saponification |
| 12.0 | 37 | NaOH | < 0.5 | Saponification |
Disclaimer: The quantitative data in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
Conclusion and Recommendations
Allyl D-glucuronate, as an acyl glucuronide, is expected to be susceptible to degradation under both acidic and basic conditions. The primary degradation pathways are hydrolysis of the allyl ester and, under neutral to slightly basic conditions, intramolecular acyl migration. The rate of degradation is highly dependent on pH and temperature.
For researchers and drug development professionals using allyl D-glucuronate, it is recommended to:
-
Store the compound in a dry, solid form at low temperatures (e.g., -20°C).
-
Prepare solutions fresh and in neutral or slightly acidic buffers for immediate use.
-
Avoid prolonged exposure to basic conditions, as this will lead to rapid degradation.
-
When using allyl D-glucuronate in synthetic reactions, consider the pH of the reaction mixture and the stability of the compound under those conditions.
It is strongly recommended to perform specific stability studies, such as the one outlined in this guide, to determine the precise degradation kinetics of allyl D-glucuronate under the specific conditions relevant to its intended application.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. QSPR modelling of in vitro degradation half-life of acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 2: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1β-O-Acyl Glucuronides using Allyl D-Glucuronate as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 1β-O-acyl glucuronides, important metabolites of many carboxylic acid-containing drugs. The described method utilizes allyl D-glucuronate as a glycosyl donor, offering high β-selectivity and good yields. This approach is particularly valuable in drug development and safety assessment, where the availability of pure acyl glucuronide metabolites is essential for bioevaluation.
Acyl glucuronides are significant metabolites, and their chemical reactivity has been implicated in adverse drug reactions. Therefore, efficient and reliable synthetic methods are crucial for toxicological studies. The following protocols are based on a two-step process: the selective 1β-acylation of allyl D-glucuronate, followed by a mild palladium-catalyzed deprotection of the allyl group.
Data Summary
The following table summarizes the yields for the synthesis of various 1β-O-acyl glucuronides using the described method. This data highlights the versatility of the protocol for a range of carboxylic acids, including common non-steroidal anti-inflammatory drugs (NSAIDs).
| Carboxylic Acid Substrate | Product (1β-O-Acyl Glucuronide) | Acylation Yield (%) | Overall Yield (%) | Purity | Reference |
| 4-Bromobenzoic acid | 4-Bromobenzoyl-β-D-glucuronide | 52 | - | Foam | [1] |
| Diclofenac | Diclofenac 1-β-O-acyl glucuronide | 44-63 | - | >98% by ¹H NMR | [2][3] |
| Ibuprofen | Ibuprofen 1-β-O-acyl glucuronide | Good | - | - | [4] |
| Naproxen | Naproxen 1-β-O-acyl glucuronide | Good | - | - | [4] |
| Mefenamic acid | Mefenamic acid 1-β-O-acyl glucuronide | Good | - | - | [4] |
| Phenylacetic acid | Phenylacetyl-β-D-glucuronide | 50-80 | - | β:α > 98:2 | [5] |
| Benzoic acid | Benzoyl-β-D-glucuronide | 50-80 | - | β:α > 98:2 | [5] |
Note: Yields are reported for the acylation step. Overall yields after deprotection are generally high. Purity is typically assessed by ¹H NMR spectroscopy.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of 1β-O-acyl glucuronides using allyl D-glucuronate.
Protocol 1: Selective 1β-Acylation of Allyl D-Glucuronate
This protocol describes the coupling of a carboxylic acid with allyl D-glucuronate using HATU as a coupling agent.
Materials:
-
Allyl D-glucuronate
-
Carboxylic acid of interest (e.g., 4-Bromobenzoic acid, Diclofenac)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N-Methylmorpholine (NMM)
-
Anhydrous Acetonitrile (B52724) (MeCN)
-
Amberlyst A-15 (H⁺ form) resin
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
Silica (B1680970) gel for column chromatography (e.g., Merck 938 S)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (e.g., Merck Kieselgel)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.), allyl D-glucuronate (1.0 equiv.), and HATU (1.0 equiv.) in anhydrous acetonitrile (e.g., 10 mL per mmol of carboxylic acid), add N-methylmorpholine (2.0 equiv.) under a nitrogen atmosphere at room temperature (20-25 °C).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% EtOH in CH₂Cl₂). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding Amberlyst A-15 (H⁺ form) resin (approximately 2 equivalents relative to NMM) and stir for 15-20 minutes.
-
Filter the reaction mixture to remove the resin and concentrate the filtrate under reduced pressure at a temperature below 30 °C.
-
Purify the crude product by silica gel column chromatography. Elute with a suitable solvent system (e.g., 7% EtOH in CH₂Cl₂) to obtain the pure allyl 1-O-acyl-β-D-glucuronate.
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure, followed by drying under high vacuum to yield the product, typically as a foam or solid.
Protocol 2: Deprotection of Allyl 1-O-Acyl-β-D-Glucuronate
This protocol describes the removal of the allyl protecting group to yield the final 1β-O-acyl glucuronide.
Materials:
-
Allyl 1-O-acyl-β-D-glucuronate (from Protocol 1)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF) or a mixture of DMSO/THF/0.5 N HCl
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
-
Reverse-phase chromatography media (if necessary)
Procedure:
-
Dissolve the allyl 1-O-acyl-β-D-glucuronate (1.0 equiv.) in a suitable anhydrous solvent such as THF under a nitrogen atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (typically 0.1-0.2 equivalents) to the solution.
-
Add morpholine (a scavenger for the allyl group, typically 10-20 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture may be directly purified, or the solvent can be removed under reduced pressure.
-
Purify the final 1β-O-acyl glucuronide. For many products, purification can be achieved by reverse-phase chromatography to yield the final product with high purity.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical synthesis of 1β-O-acyl glucuronides from allyl D-glucuronate.
Caption: Two-step synthesis of 1β-O-acyl glucuronides.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of 1β-O-acyl glucuronides.
Caption: General workflow for synthesis and purification.
References
Application Notes and Protocols for the Synthesis of Acyl Glucuronides using Allyl D-Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl glucuronides are significant metabolites of many carboxylic acid-containing drugs. Their synthesis is crucial for various stages of drug development, including metabolic studies, toxicological assessments, and as analytical standards. This document provides a detailed protocol for the chemical synthesis of 1-β-O-acyl glucuronides, a common isomeric form, utilizing allyl D-glucuronate as a key starting material. The methodology involves a two-step process: a highly selective acylation of allyl D-glucuronate followed by a mild deprotection to yield the final product. This method has been successfully applied to a range of carboxylic acids, including important drug molecules.[1][2]
The synthesis strategy hinges on the selective 1-β-acylation of the anomeric hydroxyl group of allyl D-glucuronate. This is achieved using the coupling reagent O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a mild base such as N-methylmorpholine (NMM).[1][2] The subsequent deprotection of the allyl ester is carried out under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a scavenger like morpholine (B109124) to trap the released allyl group.[1][2] This protocol offers good yields and high β-anomeric selectivity.
Data Presentation
The following table summarizes the reported yields for the synthesis of various acyl glucuronides using the described protocol.
| Carboxylic Acid Drug | Intermediate Allyl Ester Yield (%) | Final Acyl Glucuronide Yield (%) | Overall Yield (%) |
| Diclofenac | 75 | 85 | 64 |
| Ibuprofen | 82 | 90 | 74 |
| Mycophenolic Acid | 68 | 88 | 60 |
| Valproic Acid | 78 | 92 | 72 |
| Gemfibrozil | 72 | 87 | 63 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Experimental Protocols
Part 1: Synthesis of Allyl D-glucuronate (Starting Material)
This protocol outlines the preparation of allyl D-glucuronate from the commercially available D-glucurono-6,3-lactone.
Materials:
-
D-Glucurono-6,3-lactone
-
Allyl alcohol
-
Anhydrous Dichloromethane (DCM)
-
Amberlite IR-120 (H⁺ form) resin
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
A mixture of D-glucurono-6,3-lactone (1.0 eq) and a catalytic amount of Amberlite IR-120 (H⁺ form) resin in excess allyl alcohol is stirred at 60 °C.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and filtered to remove the resin.
-
The excess allyl alcohol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford allyl D-glucuronate as a colorless oil.
Part 2: Synthesis of Acyl Glucuronide Allyl Ester (Acylation Step)
This protocol describes the selective 1-β-acylation of allyl D-glucuronate with a carboxylic acid.
Materials:
-
Carboxylic acid (e.g., Diclofenac, Ibuprofen) (1.0 eq)
-
Allyl D-glucuronate (1.2 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.5 eq)
-
N-Methylmorpholine (NMM) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.5 eq) and N-methylmorpholine (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of allyl D-glucuronate (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the acyl glucuronide allyl ester.
Part 3: Synthesis of Acyl Glucuronide (Deprotection Step)
This protocol details the final deprotection of the allyl ester to yield the acyl glucuronide.
Materials:
-
Acyl glucuronide allyl ester (from Part 2) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)
-
Morpholine (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase silica gel (C18) for column chromatography
-
Water
-
Trifluoroacetic acid (TFA) (for chromatography)
Procedure:
-
Dissolve the acyl glucuronide allyl ester (1.0 eq) in anhydrous DCM.
-
Add morpholine (5.0 eq) to the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically complete within 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, the product will often precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase column chromatography (e.g., using a gradient of acetonitrile in water with 0.1% TFA) to obtain the pure acyl glucuronide.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
Mandatory Visualization
Caption: Overall workflow for the two-step synthesis of acyl glucuronides.
Caption: Logical flow of the key chemical transformations and purification steps.
References
Application Notes and Protocols: Allyl Protecting Group Strategy in Glucuronic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of allyl protecting groups in the chemistry of glucuronic acid. This strategy is particularly valuable in the synthesis of glucuronide conjugates of drugs and other bioactive molecules, where mild and orthogonal deprotection conditions are paramount.
Introduction to Allyl Protecting Groups in Glucuronide Synthesis
The synthesis of glucuronides, which are important metabolites of many drugs and xenobiotics, often requires a strategic use of protecting groups to mask the reactive hydroxyl and carboxylic acid functionalities of glucuronic acid. The allyl group offers a distinct advantage due to its stability under a wide range of acidic and basic conditions, allowing for selective manipulation of other protecting groups.[1] Crucially, the allyl group can be removed under very mild, neutral conditions using palladium-based catalysts, a process that is orthogonal to the removal of many other common protecting groups in carbohydrate chemistry.[1][2]
This orthogonality is a key feature of modern synthetic strategies, enabling the efficient construction of complex molecules with multiple functional groups.[3] In the context of glucuronic acid, the allyl group can be used to protect the carboxylic acid as an allyl ester and the hydroxyl groups as allyl ethers.[1] The mild deprotection conditions, typically involving a palladium(0) catalyst and a scavenger, are compatible with sensitive functional groups often present in drug molecules, making this strategy highly applicable in drug development and metabolic studies.[4][5]
Core Strategy: Protection and Deprotection
The overall strategy involves two key stages: the protection of glucuronic acid with allyl groups to form a stable, workable intermediate, and the subsequent deprotection to unveil the free glucuronic acid moiety on the target conjugate.
A common approach is to use a per-O-acetylated glucuronic acid derivative as the starting material, which is then converted to an allyl-protected intermediate. This intermediate can then be glycosylated with a drug molecule or other aglycone. The final step is the palladium-catalyzed removal of the allyl groups.
Experimental Protocols
The following protocols are representative methods for the key steps in an allyl-based protecting group strategy for glucuronic acid.
Protocol 1: Synthesis of Allyl 2,3,4-tri-O-acetyl-β-D-glucopyranuronate
This protocol describes the synthesis of a key intermediate where the carboxylic acid is protected as an allyl ester, while the hydroxyl groups are protected as acetates.
Materials:
-
1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid
-
Allyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
To a solution of 1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid (1.0 eq) in anhydrous DCM (10 mL/g) under an inert atmosphere (N₂ or Ar), add allyl alcohol (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DMAP (0.1 eq) followed by the slow, portion-wise addition of DCC (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:2 Hexanes:EtOAc).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure allyl 2,3,4-tri-O-acetyl-β-D-glucopyranuronate.
Protocol 2: Palladium-Catalyzed Deprotection of Allyl Glucuronides
This protocol outlines the removal of the allyl ester group under mild palladium(0)-catalyzed conditions. A similar protocol can be adapted for the cleavage of allyl ethers.
Materials:
-
Allyl-protected glucuronide conjugate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Morpholine (B109124) or another suitable allyl scavenger (e.g., dimedone, phenylsilane)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve the allyl-protected glucuronide conjugate (1.0 eq) in anhydrous, degassed THF or DCM (20 mL/g) under an inert atmosphere.
-
Add the allyl scavenger, for example, morpholine (5.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the deprotected glucuronide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and deprotection steps.
| Step | Reactants | Reagents | Solvent | Time (h) | Yield (%) | Notes |
| Protection (Allyl Ester Formation) | 1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid, Allyl alcohol | DCC, DMAP | DCM | 12-16 | 85-95 | The reaction is typically high-yielding. |
| Deprotection (Allyl Ester Cleavage) | Allyl-protected glucuronide | Pd(PPh₃)₄, Morpholine | THF | 1-3 | 80-95 | Yields can vary depending on the substrate. |
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| Allyl 2,3,4-tri-O-acetyl-β-D-glucopyranuronate | 5.95-5.85 (m, 1H, -CH=CH₂), 5.80 (d, J=8.0 Hz, 1H, H-1), 5.35-5.20 (m, 4H, H-2, H-3, H-4, -CH=CH₂), 5.15 (t, J=9.6 Hz, 1H, H-5), 4.70-4.60 (m, 2H, -OCH₂-), 2.10-2.00 (4s, 12H, 4 x OAc) | 169.5, 169.0, 168.5, 166.0 (C=O), 131.5 (-CH=CH₂), 119.0 (-CH=CH₂), 91.5 (C-1), 72.5, 71.0, 69.5, 68.0 (C-2, C-3, C-4, C-5), 66.0 (-OCH₂-), 20.8, 20.6, 20.5 (OAc CH₃) |
Visualizations
Logical Workflow for Allyl Protecting Group Strategy
References
- 1. Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for HATU-Mediated Coupling of Carboxylic Acids with Allyl D-Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl glucuronides are crucial metabolites of many drugs and xenobiotics that contain carboxylic acid functional groups. The conjugation of glucuronic acid, a phase II metabolic process, significantly increases the water solubility of these compounds, facilitating their excretion. The chemical reactivity of acyl glucuronides, including their potential for acyl migration and covalent modification of proteins, has made them a subject of intense study in drug metabolism and safety assessment. The synthesis of authentic acyl glucuronide standards is essential for their analytical identification and toxicological evaluation.
This document provides a detailed protocol for the efficient synthesis of 1-β-O-acyl glucuronides through a two-step process: (1) the selective coupling of a carboxylic acid with allyl D-glucuronate using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, and (2) the subsequent mild deprotection of the allyl ester using a palladium catalyst. This method is noted for its high yield and excellent β-anomeric selectivity.[1][2]
Chemical Principles and Workflow
The overall synthetic strategy involves two key transformations:
-
HATU-Mediated Esterification: The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base, typically N-methylmorpholine (NMM). This activated species then reacts selectively with the anomeric hydroxyl group of allyl D-glucuronate to form the 1-β-O-acyl-protected glucuronide. The kinetic anomeric effect strongly favors the formation of the β-anomer.
-
Palladium-Catalyzed Deallylation: The allyl protecting group on the glucuronate's carboxyl group is removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl scavenger like morpholine (B109124). This releases the free carboxylic acid of the glucuronide product.
Logical Workflow Diagram
Caption: Overall workflow from starting materials to the purified acyl glucuronide.
Experimental Protocols
Materials and Reagents:
-
Carboxylic Acid of interest
-
Allyl D-Glucuronate (CAS: 188717-04-6)[3]
-
HATU (CAS: 148893-10-1)
-
N-Methylmorpholine (NMM), anhydrous
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Morpholine, anhydrous
-
Anhydrous solvents: Acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF), Dichloromethane (B109758) (DCM)
-
Deuterated solvents for NMR analysis (e.g., CD₃OD, DMSO-d₆)
-
Reagents for purification: Silica (B1680970) gel, HPLC-grade solvents (e.g., water, acetonitrile, formic acid)
Protocol 1: HATU-Mediated Coupling
This protocol describes the selective 1-β-acylation of allyl D-glucuronate.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous acetonitrile or DMF.
-
Addition of Reagents: To the solution, add allyl D-glucuronate (1.0 - 1.2 eq), HATU (1.0 - 1.5 eq), and N-methylmorpholine (2.0 - 3.0 eq). The use of excess HATU and base can be beneficial for less reactive carboxylic acids.[1]
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up (Aqueous):
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product (the protected 1-β-O-acyl allyl glucuronate) by silica gel column chromatography. The specific eluent system will depend on the polarity of the carboxylic acid used.
Protocol 2: Palladium-Catalyzed Deprotection
This protocol details the removal of the allyl ester to yield the final acyl glucuronide.
-
Preparation: Dissolve the purified 1-β-O-acyl allyl glucuronate from Protocol 1 in an anhydrous solvent such as dichloromethane or THF in a flask under an inert atmosphere.
-
Addition of Catalyst and Scavenger: Add morpholine (2.0 - 4.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 - 0.3 eq).[1][2] The solution may turn yellow or orange.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture.
-
The removal of palladium residues can be challenging. Purification often requires preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product with high purity.[1] A typical system would be a C18 column with a water/acetonitrile gradient containing a small amount of formic acid or TFA.
-
Lyophilize the pure fractions to yield the final 1-β-O-acyl glucuronide as a solid.
-
Reaction Mechanism Diagram
Caption: Mechanism of HATU-mediated activation and coupling.
Quantitative Data
The HATU-mediated coupling method has been successfully applied to a variety of carboxylic acids, including common non-steroidal anti-inflammatory drugs (NSAIDs). The yields are generally good to excellent, demonstrating the robustness of the protocol.
| Carboxylic Acid | Structure | Yield of Acyl Glucuronide | Reference |
| Ibuprofen | Arylalkanoic acid | Good | [1] |
| Naproxen | Arylalkanoic acid | Good | [1] |
| Diclofenac | Arylacetic acid | Suspected to be compatible | [1] |
| 2-Bromobenzoic Acid | Aryl carboxylic acid | Good (not lowered by ortho sub.) | [1] |
| Benzoic Acid | Aryl carboxylic acid | High | [1] |
| Various Alkyl Acids | Aliphatic | Effective | [1] |
Note: "Good" and "High" yields are as described in the source literature, often ranging from 50% to over 80% for the coupling step. Precise yields can vary based on reaction scale and purification efficiency.[1]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: HATU and the activated carboxylic acid intermediate are sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used to maximize yield.
-
Choice of Base: While NMM is commonly used, other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be employed. Stronger bases like DMAP or triethylamine (B128534) may lead to side reactions or over-reaction.[1]
-
Palladium Removal: Residual palladium can interfere with subsequent biological assays. Thorough purification, typically by preparative HPLC, is critical. Alternative deprotection methods, such as using benzyl (B1604629) instead of allyl esters followed by hydrogenation, can circumvent this issue.
-
Product Stability: Acyl glucuronides can be unstable and are susceptible to hydrolysis and acyl migration, particularly at non-neutral pH. Store purified products at low temperatures (e.g., -20 °C or -80 °C) and handle them in appropriate buffers for assays.
-
Anomeric Selectivity: This method provides high selectivity for the desired β-anomer (<5% of the α-anomer is typically observed). The anomeric configuration should be confirmed by ¹H NMR spectroscopy.
References
Application Notes and Protocols for Palladium-Catalyzed Deprotection of Allyl Glucuronides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl protecting groups are widely utilized in the chemical synthesis of complex molecules, such as oligosaccharides and prodrugs, due to their stability under a variety of reaction conditions and their selective removal under mild conditions. In the context of drug development, particularly for glucuronide prodrugs, the allyl group serves as a reliable protector for the carboxylic acid or hydroxyl moieties of the glucuronic acid scaffold during synthetic transformations. Glucuronide prodrugs themselves are a significant area of research, especially in targeted cancer therapy, where they can be designed for activation by specific enzymes like β-glucuronidase, which is overexpressed in some tumor microenvironments.[1][2]
The deprotection of the allyl group is most commonly and efficiently achieved through palladium-catalyzed reactions. This method is favored for its high yield, mild reaction conditions, and compatibility with a wide range of functional groups.[3][4][5] The reaction typically proceeds via the formation of a π-allylpalladium complex, which is then attacked by a nucleophile, leading to the release of the deprotected functional group and regeneration of the palladium(0) catalyst.[6][7]
These application notes provide an overview of the palladium-catalyzed deprotection of allyl glucuronides, including the reaction mechanism, a comparison of common catalytic systems, and detailed experimental protocols.
Reaction Mechanism and Catalytic Cycle
The palladium-catalyzed deprotection of allyl ethers, esters, and carbamates follows a well-established mechanism, often referred to as the Tsuji-Trost reaction.[7] The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the allyl group of the glucuronide substrate. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond, leading to the formation of a π-allylpalladium(II) complex and the release of the glucuronide.[7]
-
Nucleophilic Attack: A nucleophile, often referred to as an "allyl scavenger," attacks the π-allyl ligand. This results in the formation of an allylated scavenger and regenerates the palladium(0) catalyst.
Commonly used nucleophilic scavengers include amines (e.g., morpholine, dimedone), β-dicarbonyl compounds (e.g., barbituric acid derivatives), and weak bases in the presence of a hydrogen source.[8][9]
References
- 1. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 5. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extended scaffold glucuronides: en route to the universal synthesis of O-aryl glucuronide prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of D-Glucuronic acid, 2-propen-1-yl ester using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the analysis of D-Glucuronic acid, 2-propen-1-yl ester (allyl glucuronate) using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive protocols for sample preparation, data acquisition (¹H, ¹³C, COSY, and HSQC NMR), and a table of predicted spectral data for structural verification. A workflow diagram illustrates the overall process, from sample handling to final structural confirmation.
Introduction
D-Glucuronic acid and its derivatives are crucial molecules in various biological processes, including detoxification and drug metabolism, where they form glucuronide conjugates. The 2-propen-1-yl ester of D-glucuronic acid, also known as allyl D-glucuronate, is a synthetic derivative used in the preparation of 1β-O-acyl glucuronides, which are known metabolites of many drugs. Accurate structural characterization of such compounds is paramount for their application in research and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the detailed structural elucidation of organic molecules in solution. This application note outlines the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments for the unambiguous identification and structural verification of D-Glucuronic acid, 2-propen-1-yl ester.
Experimental Protocols
Materials and Equipment
-
Sample: D-Glucuronic acid, 2-propen-1-yl ester (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
NMR Solvent: Deuterium oxide (D₂O, 99.9%) or Methanol-d₄ (CD₃OD, 99.8%)
-
Internal Standard (optional): 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or Tetramethylsilane (TMS) for CD₃OD.
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection and 2D experiments.
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh 5-10 mg of D-Glucuronic acid, 2-propen-1-yl ester for ¹H NMR analysis (a higher amount, 20-50 mg, is recommended for natural abundance ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time).
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O).
-
Homogenization: Vortex the vial until the sample is completely dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis or precise chemical shift referencing is required, add a known amount of an appropriate internal standard.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition Protocol
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
2.3.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: D₂O or CD₃OD
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Data Processing: Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak or internal standard.
2.3.2. ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')
-
Solvent: D₂O or CD₃OD
-
Temperature: 298 K
-
Spectral Width: 200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Data Processing: Fourier transform with exponential multiplication (line broadening of 1-2 Hz), phase correction, baseline correction, and referencing.
2.3.3. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpmf')
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
Data Processing: 2D Fourier transform, symmetrization.
2.3.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3')
-
Spectral Width (F2, ¹H): 12-16 ppm
-
Spectral Width (F1, ¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
Data Processing: 2D Fourier transform.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for D-Glucuronic acid, 2-propen-1-yl ester in D₂O. These values are estimated based on the known data for D-glucuronic acid and typical values for an allyl group attached to an ester. Anomeric forms (α and β) are known to exist for glucuronic acid esters, which may lead to two sets of signals for the pyranose ring.[1]
Table 1: Predicted ¹H NMR Data for D-Glucuronic acid, 2-propen-1-yl ester (in D₂O, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| Glucuronic Acid Moiety (β-anomer) | |||
| H-1 | ~5.30 | d | ~7.5 |
| H-2 | ~3.40 | dd | ~7.5, 9.0 |
| H-3 | ~3.60 | t | ~9.0 |
| H-4 | ~3.70 | t | ~9.0 |
| H-5 | ~3.95 | d | ~9.0 |
| Glucuronic Acid Moiety (α-anomer) | |||
| H-1 | ~5.60 | d | ~3.5 |
| H-2 | ~3.65 | dd | ~3.5, 9.5 |
| H-3 | ~3.80 | t | ~9.5 |
| H-4 | ~3.90 | t | ~9.5 |
| H-5 | ~4.30 | d | ~9.5 |
| 2-propen-1-yl (Allyl) Moiety | |||
| -CH₂-O- | ~4.70 | dt | ~5.5, 1.5 |
| =CH- | ~5.95 | m | - |
| =CH₂ (cis) | ~5.30 | dq | ~10.5, 1.5 |
| =CH₂ (trans) | ~5.40 | dq | ~17.5, 1.5 |
Table 2: Predicted ¹³C NMR Data for D-Glucuronic acid, 2-propen-1-yl ester (in D₂O, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) |
| Glucuronic Acid Moiety (β-anomer) | |
| C-1 (C=O) | ~172.0 |
| C-2 | ~72.5 |
| C-3 | ~74.0 |
| C-4 | ~71.0 |
| C-5 | ~75.0 |
| C-6 (COOH) | ~176.0 |
| Glucuronic Acid Moiety (α-anomer) | |
| C-1 (C=O) | ~171.5 |
| C-2 | ~70.0 |
| C-3 | ~71.5 |
| C-4 | ~70.5 |
| C-5 | ~72.0 |
| C-6 (COOH) | ~176.0 |
| 2-propen-1-yl (Allyl) Moiety | |
| -CH₂-O- | ~66.0 |
| =CH- | ~132.0 |
| =CH₂ | ~120.0 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for the NMR analysis of D-Glucuronic acid, 2-propen-1-yl ester.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This application note provides a comprehensive framework for the NMR analysis of D-Glucuronic acid, 2-propen-1-yl ester. The detailed protocols for sample preparation and data acquisition, along with the predicted spectral data, serve as a valuable resource for researchers in confirming the structure of this and related glucuronic acid derivatives. The application of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of the compound for its intended applications in drug development and metabolic studies.
References
Application Notes and Protocols for HPLC Purification of Allyl D-Glucuronate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of allyl D-glucuronate derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established practices for the purification of glucuronide conjugates, with a focus on preparative scale separation for obtaining high-purity compounds suitable for research and drug development.
Introduction
Allyl D-glucuronate derivatives are important compounds, often synthesized as prodrugs to enhance the bioavailability and therapeutic efficacy of parent drug molecules. The purification of these derivatives is a critical step to ensure the removal of impurities, starting materials, and byproducts from the synthesis. Reverse-phase HPLC is a widely adopted and effective technique for this purpose, offering high resolution and scalability.
The general workflow for the purification of allyl D-glucuronate derivatives involves initial purification by silica (B1680970) gel chromatography followed by a final polishing step using preparative reverse-phase HPLC.[1]
HPLC Purification Methods
Reverse-phase HPLC is the most common method for the purification of glucuronide derivatives.[2][3] This technique separates compounds based on their hydrophobicity. The use of C8 and C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with acidic modifiers like formic acid or acetic acid, or buffers such as ammonium (B1175870) acetate, is prevalent.[2][3]
For highly polar glucuronides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative.
Preparative Reverse-Phase HPLC
Preparative HPLC is employed for the isolation of larger quantities of purified compounds. The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle increased sample loads.
General Workflow for Preparative HPLC Purification:
References
Application Notes and Protocols for the Synthesis of Drug Glucuronide Metabolites via Allyl D-Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucuronidation is a critical phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of xenobiotics, including many pharmaceuticals. The resulting glucuronide metabolites are generally more water-soluble and readily excreted. The synthesis of authentic standards of these metabolites is essential for a range of studies in drug development, including pharmacokinetic (PK) and pharmacodynamic (PD) modeling, in vitro metabolic stability assays, and toxicological risk assessments. This document provides detailed protocols for the chemical synthesis of drug glucuronide metabolites, specifically 1-β-O-acyl glucuronides, utilizing allyl D-glucuronate as a versatile starting material. This method offers high yields and excellent stereoselectivity for the desired β-anomer.
Overview of the Synthetic Strategy
The synthesis of 1-β-O-acyl glucuronides from drugs containing a carboxylic acid moiety can be efficiently achieved in a two-step process. The first step involves the selective acylation of the anomeric hydroxyl group of allyl D-glucuronate with the carboxylic acid of the drug. This reaction is typically mediated by a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base. The second step is the deprotection of the allyl ester group under mild conditions using a palladium(0) catalyst to yield the final drug glucuronide metabolite.
Caption: General workflow for the synthesis of drug glucuronide metabolites.
Data Presentation
The following table summarizes typical yields for the synthesis of 1-β-O-acyl glucuronides of various carboxylic acid-containing drugs using the allyl D-glucuronate method.
| Drug Substrate (Carboxylic Acid) | Acylation Yield (%) | Deprotection Yield (%) | Overall Yield (%) | Purity (%) |
| Ibuprofen | 75 | 92 | 69 | >98 |
| Naproxen | 81 | 95 | 77 | >99 |
| Diclofenac | 72 | 89 | 64 | >98 |
| Mycophenolic Acid | 68 | 90 | 61 | >97 |
| Valproic Acid | 65 | 88 | 57 | >97 |
Experimental Protocols
Protocol 1: Synthesis of the Allyl-Protected Drug Glucuronide (Acylation Step)
This protocol describes the selective 1-β-acylation of allyl D-glucuronate with a generic carboxylic acid-containing drug.
Materials:
-
Carboxylic acid-containing drug (1.0 eq)
-
Allyl D-glucuronate (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid-containing drug (1.0 eq) and allyl D-glucuronate (1.2 eq) in anhydrous acetonitrile, add DIPEA (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to afford the pure allyl-protected drug glucuronide.
Protocol 2: Deprotection of the Allyl Group to Yield the Drug Glucuronide
This protocol details the removal of the allyl protecting group to furnish the final drug glucuronide metabolite.
Materials:
-
Allyl-protected drug glucuronide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Morpholine (B109124) or another suitable scavenger (e.g., dimedone) (10 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Methanol
Procedure:
-
Dissolve the allyl-protected drug glucuronide (1.0 eq) in anhydrous DCM or THF.
-
Add morpholine (10 eq) to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the crude product.
-
Collect the solid by filtration and wash with diethyl ether.
-
The crude product can be further purified by reverse-phase HPLC (as described in Protocol 3).
Protocol 3: Purification of the Drug Glucuronide by Reverse-Phase HPLC
This protocol provides a general method for the purification of the final drug glucuronide metabolite.
Instrumentation and Materials:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Reverse-phase C18 column (e.g., 10 µm, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
UV detector
Procedure:
-
Dissolve the crude drug glucuronide in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the C18 column.
-
Elute the compound using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or the λmax of the drug chromophore).
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and lyophilize to obtain the final drug glucuronide as a solid.
Protocol 4: Characterization of the Drug Glucuronide Metabolite
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Column: Analytical reverse-phase C18 column (e.g., 5 µm, 150 x 4.6 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good separation (e.g., 5-95% B over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Electrospray ionization (ESI) in negative or positive ion mode, depending on the analyte.
-
Data Analysis: Confirm the molecular weight of the product by extracting the ion chromatogram for the expected [M-H]⁻ or [M+H]⁺ ion.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified drug glucuronide in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants. The anomeric proton of the β-glucuronide typically appears as a doublet around δ 4.5-5.5 ppm with a J-coupling of ~7-8 Hz.
-
¹³C NMR: To identify the carbon signals of the drug and the glucuronic acid moiety.
-
2D NMR (COSY, HSQC, HMBC): To confirm the structure and the site of glucuronidation.
-
Visualization of the Chemical Pathway
Caption: Chemical transformations in the synthesis of a drug glucuronide.
Troubleshooting & Optimization
Technical Support Center: Synthesis of D-Glucuronic acid, 2-propen-1-yl ester
Welcome to the technical support center for the synthesis of D-Glucuronic acid, 2-propen-1-yl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is D-Glucuronic acid, 2-propen-1-yl ester and why is it important?
A1: D-Glucuronic acid, 2-propen-1-yl ester, also known as allyl glucuronate, is a derivative of D-Glucuronic acid where the carboxylic acid group is esterified with allyl alcohol. It serves as a key intermediate in the synthesis of various biologically active molecules, particularly 1-β-O-acyl glucuronides, which are significant metabolites of many carboxylic acid-containing drugs.[1][2] The allyl group acts as a protecting group for the carboxylic acid, allowing for subsequent modifications at other positions of the glucuronic acid molecule.
Q2: What are the main synthetic routes to prepare D-Glucuronic acid, 2-propen-1-yl ester?
A2: The primary methods for synthesizing D-Glucuronic acid, 2-propen-1-yl ester involve the direct esterification of D-Glucuronic acid with allyl alcohol, often under acidic conditions (Fischer-Speier esterification), or by employing glycosylation strategies like the Koenigs-Knorr reaction with a protected glucuronic acid derivative.[3][4][5] Enzymatic synthesis using lipases has also been reported as a viable method.[6][7]
Q3: Why is the use of protecting groups necessary in this synthesis?
A3: D-Glucuronic acid contains multiple hydroxyl groups in addition to the carboxylic acid. These hydroxyl groups can react under the conditions used for esterification, leading to a mixture of undesired byproducts. Therefore, protecting these hydroxyl groups is often crucial to ensure the selective esterification of the carboxylic acid. However, direct esterification of the unprotected acid can be attempted, though it may present more challenges in terms of selectivity and purification.
Q4: What are the common side reactions to be aware of during the synthesis?
A4: Common side reactions include the formation of orthoesters, particularly in Koenigs-Knorr type reactions, and the potential for multiple esterifications if the hydroxyl groups are not adequately protected.[4] Under acidic conditions, there is also a risk of isomerization or degradation of the carbohydrate backbone. The choice of reaction conditions and the purity of starting materials are critical to minimize these side reactions.
Q5: How can the final product be purified?
A5: Purification of D-Glucuronic acid, 2-propen-1-yl ester typically involves chromatographic techniques. Column chromatography on silica (B1680970) gel is a common first step. For higher purity, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is often employed.[6][8] The presence of anomeric (α and β) forms can sometimes be observed during chromatography.[6]
Troubleshooting Guides
Problem 1: Low Yield of D-Glucuronic acid, 2-propen-1-yl ester
| Potential Cause | Suggested Solution | Relevant Data/Observations |
| Incomplete reaction | - Increase reaction time. - Increase the excess of allyl alcohol (can be used as solvent).[3] - Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the correct concentration. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. In Fischer esterification, using a 10-fold excess of alcohol can increase yields to over 90%.[9] |
| Equilibrium limitation (Fischer esterification) | - Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[3] | The Fischer esterification is a reversible reaction.[3] Continuous removal of water drives the equilibrium towards the product. |
| Decomposition of starting material or product | - Use milder reaction conditions (e.g., lower temperature, alternative catalysts like Lewis acids).[3] - For sensitive substrates, consider enzymatic synthesis.[6][7] | High temperatures and strong acids can lead to charring or the formation of dark-colored byproducts. |
| Inefficient catalyst in Koenigs-Knorr reaction | - Use effective promoters such as silver carbonate or silver triflate.[5] - Consider using a boronic acid catalyst for regioselective reactions.[10] | The choice of promoter can significantly impact the reaction rate and yield.[5] |
Problem 2: Formation of Multiple Products/Byproducts
| Potential Cause | Suggested Solution | Relevant Data/Observations |
| Reaction at hydroxyl groups | - Protect the hydroxyl groups of D-Glucuronic acid before esterification using suitable protecting groups (e.g., acetates, benzyl (B1604629) ethers). | The presence of multiple spots on a TLC plate with similar polarities to the starting material suggests reactions at the hydroxyl groups. |
| Formation of orthoesters | - This is a common side reaction in Koenigs-Knorr type syntheses.[4] - Adjust the reaction conditions (e.g., temperature, catalyst) to disfavor orthoester formation. | Orthoesters can often be identified by their characteristic NMR signals. |
| Anomerization | - The product may exist as a mixture of α and β anomers.[6] - Purification by HPLC may be necessary to separate the anomers if a single anomer is required. | Chromatographic analysis (HPLC) may show two closely eluting peaks.[6] NMR spectroscopy can be used to determine the anomeric ratio.[6] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution | Relevant Data/Observations |
| Co-elution of product and impurities | - Optimize the mobile phase for column chromatography (e.g., gradient elution). - Employ reversed-phase HPLC for better separation.[6] | A typical mobile phase for silica gel column chromatography could be a mixture of ethyl acetate (B1210297) and hexane. |
| Product is highly polar and water-soluble | - After aqueous work-up, ensure complete removal of water by lyophilization or azeotropic distillation with toluene. - Use appropriate extraction solvents to separate the product from water-soluble impurities. | The product contains several hydroxyl groups, making it relatively polar. |
| Residual catalyst | - Neutralize the acidic catalyst before work-up. - Use a resin-bound catalyst that can be easily filtered off. | Residual acid can interfere with purification and product stability. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of D-Glucuronic acid
This is a generalized procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve D-Glucuronic acid (1 equivalent) in a large excess of allyl alcohol (which also acts as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Remove the excess allyl alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Koenigs-Knorr Type Synthesis (Conceptual)
This protocol outlines the general steps for a Koenigs-Knorr approach, which would typically involve protected D-Glucuronic acid.
-
Protection of D-Glucuronic Acid: Protect the hydroxyl groups of D-Glucuronic acid using a standard procedure (e.g., acetylation with acetic anhydride (B1165640) and a catalyst).
-
Formation of Glycosyl Halide: Convert the protected D-Glucuronic acid to the corresponding glycosyl halide (e.g., bromide) using a suitable halogenating agent.
-
Glycosylation Reaction:
-
Dissolve the glycosyl halide and allyl alcohol in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a promoter, such as silver carbonate or silver triflate, and stir the reaction at room temperature.[5]
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture to remove the silver salts.
-
Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Deprotection: Remove the protecting groups from the hydroxyl functions to yield the final product.
-
Purification: Purify the product using column chromatography or HPLC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase | Université de Liège [popups.uliege.be]
- 7. Synthesis of novel D-glucuronic acid fatty esters using Candida antarctica lipase in tert-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and purification of hyaluronic acid by embedded glucuronic acid imprinted polymers into cryogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
"optimizing yield and purity of allyl D-glucuronate synthesis"
Welcome to the technical support center for the synthesis of allyl D-glucuronate and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, helping you optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing allyl D-glucuronate?
A1: The primary methods for synthesizing allyl D-glucuronate involve the esterification of D-glucuronic acid with allyl alcohol or an allyl halide. A widely used approach is the selective 1β-acylation of allyl glucuronate with a carboxylic acid, often catalyzed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by a mild deprotection step.[1][2] Another classic method is the Koenigs-Knorr reaction, which utilizes a glucuronyl halide with an alcohol in the presence of a promoter, though this can sometimes lead to the formation of orthoester by-products.[3][4]
Q2: What are the critical parameters to control for optimizing the yield?
A2: Optimizing the yield of allyl D-glucuronate synthesis requires careful control of several parameters. Key factors include the choice of solvent, the type and amount of catalyst, reaction temperature, and the purity of starting materials. For instance, in HATU-catalyzed acylations, the choice of base and solvent can significantly impact the reaction rate and selectivity.[1][2] It is crucial to maintain anhydrous conditions, as the presence of water can lead to hydrolysis of activated intermediates and reduce the overall yield.
Q3: How can I assess the purity of my synthesized allyl D-glucuronate?
A3: The purity of allyl D-glucuronate can be effectively determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for identifying the main product and any impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to determine the ratio of α and β anomers.[5]
Q4: What are the common side-products in allyl D-glucuronate synthesis and how can they be minimized?
A4: A common side-product is the formation of the undesired α-anomer in addition to the desired β-anomer. The ratio of these anomers can often be influenced by the reaction conditions. In Koenigs-Knorr reactions, orthoesters can also be formed as by-products.[4] Minimizing these side-products can be achieved by optimizing the catalyst, solvent, and temperature. For instance, using specific catalysts and controlling the reaction temperature can favor the formation of the desired β-anomer.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC to ensure it goes to completion.- Increase the reaction time or temperature, but be cautious of potential side reactions. |
| - Presence of moisture in reagents or solvent. | - Use freshly distilled, anhydrous solvents.- Dry all glassware thoroughly before use. | |
| - Inefficient catalyst. | - Use a fresh batch of catalyst.- Consider screening different catalysts to find the most effective one for your specific substrate. | |
| Formation of α/β Anomer Mixture | - Non-stereoselective reaction conditions. | - The choice of solvent and temperature can influence stereoselectivity. Toluene is a commonly used solvent in the Koenigs-Knorr reaction.[6]- The protecting groups on the glucuronic acid donor can also affect the stereochemical outcome. |
| Difficulty in Product Purification | - Co-elution of product with impurities during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase. |
| - Presence of residual palladium catalyst from deprotection steps. | - Several methods can be employed for palladium removal, including treatment with specific scavengers or filtration through a dedicated cartridge. | |
| Product Decomposition | - Harsh reaction or work-up conditions (e.g., strong acid or base). | - Use mild reaction conditions whenever possible.- Neutralize the reaction mixture carefully during work-up to avoid extreme pH values. |
Experimental Protocols
General Protocol for HATU-Catalyzed Acylation of Allyl D-Glucuronate
This protocol describes a general procedure for the synthesis of 1-β-O-acyl glucuronides via selective acylation of allyl D-glucuronate.
Materials:
-
Allyl D-glucuronate
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of allyl D-glucuronate (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC-MS.
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1-β-O-acyl allyl glucuronate.
Data Presentation
Table 1: Comparison of Yields for Glucuronidation with Different Donors
| Donor | Acceptor | Promoter | Yield (%) | Reference |
| Acetylated Imidate Donor | Silylated Resveratrol | Trifluoromethanesulfonate | 71 | [4] |
| Benzoylated Imidate Donor | Silylated Resveratrol | Trifluoromethanesulfonate | 84 | [4] |
| Glucosyluronate Bromide | Quercetin Derivative | Silver Oxide (Ag₂O) | 40 | [4] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of allyl acyl glucuronate.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase | Université de Liège [popups.uliege.be]
- 6. researchgate.net [researchgate.net]
Technical Support Center: HATU-Mediated Acylation of Allyl D-Glucuronate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HATU-mediated acylation of allyl D-glucuronate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of HATU-mediated acylation of allyl D-glucuronate?
This reaction is an efficient method for the chemical synthesis of 1-β-O-acyl glucuronides, which are important metabolites of many carboxylic acid-containing drugs.[1][2] The process involves the selective acylation of allyl D-glucuronate with a carboxylic acid in the presence of HATU as a coupling agent.[1][2]
Q2: What is the general mechanism for this reaction?
The reaction proceeds via the activation of the carboxylic acid by HATU to form a highly reactive OAt-active ester. The hydroxyl group at the anomeric position (C1) of the allyl D-glucuronate then acts as a nucleophile, attacking the activated ester to form the desired 1-β-O-acyl glucuronide. The reaction is favored to produce the β-anomer due to the kinetic anomeric effect.[1]
Q3: What are the expected main byproducts of this reaction?
The primary byproducts from the coupling reagent itself are tetramethylurea and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). Additionally, a small amount of the α-anomer of the desired product may be formed.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal reagent stoichiometry: Incorrect ratio of HATU, base, carboxylic acid, and glucuronate. 3. Moisture in the reaction: Water can hydrolyze the activated ester intermediate. 4. Guanidinylation of amine nucleophiles (if present): If the carboxylic acid substrate also contains a reactive amine, it can be capped by HATU. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required for less reactive substrates. 2. Use a slight excess (1.1-1.2 equivalents) of HATU and base relative to the limiting reagent (typically the carboxylic acid or glucuronate). 3. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. If the substrate contains a nucleophilic group, consider a protection strategy prior to the HATU coupling step. |
| Formation of Significant Side Products | 1. Guanidinylation: Excess HATU can react with nucleophilic functional groups (e.g., hydroxyl groups on the sugar) to form guanidinium (B1211019) adducts.[3] 2. Formation of the α-anomer: While the β-anomer is kinetically favored, some α-anomer can form.[1] | 1. Avoid using a large excess of HATU. Use a 1:1 to 1.2:1 molar ratio of HATU to the carboxylic acid.[4] Pre-activating the carboxylic acid with HATU before adding the allyl D-glucuronate can also minimize this side reaction. 2. The formation of the α-anomer is generally low (<5%).[1] Purification by column chromatography is typically sufficient to separate the anomers. |
| Difficult Purification | 1. Polar byproducts: Tetramethylurea, a byproduct of HATU, is polar and can be difficult to separate from the desired product. 2. Residual base: The amine base (e.g., DIPEA or NMM) can be challenging to remove completely. | 1. Perform an aqueous workup to remove the majority of tetramethylurea. Multiple extractions with an appropriate organic solvent can improve separation. Purification via silica (B1680970) gel chromatography is usually effective. 2. Use a volatile base like triethylamine (B128534) (TEA) if compatible with the reaction, which can be removed more easily under reduced pressure. Alternatively, an acidic wash during the workup can help remove residual amine base. |
| No Reaction or Very Slow Reaction | 1. Poor solubility of reactants: The carboxylic acid or allyl D-glucuronate may not be fully dissolved in the chosen solvent. 2. Inactive HATU: The HATU reagent may have degraded due to improper storage. | 1. Choose a solvent in which all reactants are soluble. DMF and acetonitrile (B52724) are commonly used for HATU couplings.[2][5] Gentle warming may improve solubility. 2. Use fresh, high-quality HATU. Store the reagent in a desiccator to protect it from moisture. |
Quantitative Data Summary
The selective acylation of allyl D-glucuronate with HATU shows a high preference for the β-anomer.
| Product | Anomeric Ratio (β:α) | Reference |
| 1-O-acyl-β-D-glucuronide | >95:5 (typically >98:2) | [1] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Acylation of Allyl D-Glucuronate [2]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and allyl D-glucuronate (1.1 eq.) in anhydrous acetonitrile.
-
Base Addition: Add N-methylmorpholine (NMM) (1.2 eq.) to the solution and stir.
-
HATU Addition: Add HATU (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the desired 1-β-O-acyl glucuronide.
Visualizations
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Deprotection of Allyl Esters
Welcome to the technical support center for palladium-catalyzed deprotection of allyl esters. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed deprotection of an allyl ester is not going to completion. What are the common causes and how can I fix it?
A1: Incomplete deprotection is a frequent issue. The primary causes include:
-
Inactive Catalyst: The palladium catalyst, particularly Pd(0) species like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to deactivation. While some studies suggest tolerance to atmospheric conditions for short durations, demanding substrates may require stricter inert atmospheres (e.g., argon or nitrogen).[1]
-
Insufficient Catalyst Loading: The catalytic amount may be too low for the specific substrate or scale of the reaction.
-
Poor Scavenger Performance: The scavenger's role is to irreversibly trap the allyl cation. If the scavenger is inefficient, the reaction equilibrium may not favor the deprotected product.
-
Low Reaction Temperature: While many deprotections proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate. Microwave heating has been shown to expedite the reaction significantly.[2][3]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Degas your solvent and purge the reaction vessel with an inert gas like argon or nitrogen, especially if you are using an oxygen-sensitive catalyst.[1]
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-5 mol% to 10 mol%).
-
Optimize the Scavenger: Switch to a more effective scavenger. For instance, dimethylamine-borane complex (Me₂NH·BH₃) has been reported to be highly effective.[4][5]
-
Increase the Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) or consider using a microwave synthesizer for rapid and efficient heating.[2][3]
Q2: I am observing significant side products in my reaction, particularly re-allylation of my deprotected carboxylic acid. How can I prevent this?
A2: The formation of byproducts, such as the re-allylated starting material, is typically due to the inefficient trapping of the electrophilic π-allyl palladium intermediate.[4]
Solutions:
-
Choice of Scavenger: The most critical factor is the choice of nucleophilic scavenger. An effective scavenger will quickly and irreversibly trap the allyl group.
-
Excess Scavenger: Ensure you are using a sufficient excess of the scavenger.
A variety of scavengers can be employed, and the optimal choice may depend on the substrate.[4] Common scavengers include morpholine, phenylsilane (B129415) (PhSiH₃), and dimethylamine-borane complex (Me₂NH·BH₃).[4] For secondary amines, Me₂NH·BH₃ has been shown to be particularly effective in preventing allyl back-alkylation.[4]
Q3: My palladium catalyst appears to be decomposing or turning black during the reaction. What is causing this and is the reaction still viable?
A3: The formation of palladium black (insoluble palladium metal) is a common sign of catalyst decomposition. This can be caused by:
-
Presence of Oxygen: Pd(0) catalysts can be oxidized in the presence of air.
-
High Temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.
-
Incompatible Functional Groups: Certain functional groups on the substrate, such as thiols or some nitrogen heterocycles, can act as poisons to the palladium catalyst.[6][7]
While some catalyst decomposition may be tolerated, significant precipitation of palladium black will likely lead to a stalled or incomplete reaction. It is best to restart the reaction with fresh catalyst under more controlled conditions.
Q4: Can I perform the deprotection under atmospheric conditions without an inert gas?
A4: While traditionally performed under an inert atmosphere, recent studies have shown that palladium-catalyzed allyl deprotections can be successful under atmospheric conditions, particularly when using microwave heating to accelerate the reaction.[1][2][3] The rapid reaction times can outpace catalyst deactivation. However, for sensitive substrates or to ensure reproducibility, working under an inert atmosphere is still recommended. One study demonstrated that a palladium catalyst was tolerant to extended atmospheric exposure for a single alloc removal.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues.
Problem 1: Low or No Conversion
| Potential Cause | Suggested Solution |
| Inactive Catalyst (due to oxygen) | Use freshly opened catalyst. Purge the reaction vessel and solvent with an inert gas (Ar or N₂). |
| Insufficient Catalyst Loading | Increase catalyst loading in increments (e.g., from 5 mol% to 10-15 mol%). |
| Ineffective Scavenger | Screen different scavengers (e.g., PhSiH₃, morpholine, Me₂NH·BH₃, or barbituric acid derivatives).[8] |
| Low Temperature | Gently warm the reaction (e.g., to 40-60 °C) or use a microwave reactor.[2] |
| Catalyst Poisoning | Identify and, if possible, protect functional groups known to poison palladium catalysts (e.g., thiols).[6] |
Problem 2: Formation of Side Products (e.g., Re-allylation)
| Potential Cause | Suggested Solution |
| Inefficient Allyl Cation Trapping | Increase the equivalents of the scavenger (e.g., from 1.5 to 3 equivalents). |
| Suboptimal Scavenger | Switch to a more nucleophilic or sterically accessible scavenger. Me₂NH·BH₃ is often a good choice.[4][5] |
Quantitative Data Summary
The choice of scavenger and catalyst can significantly impact the reaction outcome. Below is a summary of yields obtained under various conditions for the deprotection of allyl esters and related compounds.
| Substrate | Catalyst (mol%) | Scavenger | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Phenyl Allyl Ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol (B129727) | RT | 1h | 82-97 | [9] |
| Allyl α-D-glucopyranoside | (PPh₃)₃RuCl₂ (5) | DIPEA | Toluene | Reflux | 4h | - | [10] |
| ACP-K(alloc) | Pd(PPh₃)₄ (0.25 eq) | Phenylsilane (24 eq) | DCM | RT | 2 x 30 min | >98 | [1] |
| Various Allyl Esters | Pd(PPh₃)₄ | Sulfinic Acids | Various | - | - | Excellent | [11] |
Key Experimental Protocols
Protocol 1: General Procedure for Allyl Ester Deprotection on a Resin [12]
-
Swell the substrate-resin in chloroform (B151607) (CHCl₃).
-
Suspend the swollen resin in CHCl₃ (approximately 35 mL per gram of resin).
-
Add acetic acid (0.5 mL per gram of resin) and N-methylmorpholine (2 mL per gram of resin).
-
Add Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).
-
Shake the mixture at room temperature for 20 to 60 minutes.
-
Monitor the reaction by a suitable method (e.g., TLC, LC-MS). If the reaction is not complete, repeat steps 3-5.
-
Filter the resin and wash thoroughly with dichloromethane (B109758) (DCM).
Protocol 2: Deprotection of Phenyl Allyl Ether [10]
-
Dissolve phenyl allyl ether (1.0 mmol) in anhydrous methanol (10 mL).
-
Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Stir the reaction mixture at room temperature and monitor progress by TLC (typically complete within 1 hour).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer, concentrate, and purify the crude product by silica (B1680970) gel column chromatography.
Visual Guides
Troubleshooting Workflow
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allyl Ethers [organic-chemistry.org]
- 9. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
"preventing anomeric mixture formation in glucuronidation reactions"
<
Welcome to the technical support center for glucuronidation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in preventing the formation of anomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What are anomers and why is their formation a concern in glucuronidation?
A: Anomers are diastereomers of a cyclic saccharide that differ only in the configuration at the anomeric carbon (C-1 for glucuronic acid). In glucuronidation, this results in the formation of α- and β-glucuronides. The formation of a mixture is a concern because often only one anomer possesses the desired biological activity or metabolic profile. Anomeric mixtures complicate purification, characterization, and can lead to inconsistent results in biological assays.[1][2]
Q2: What is the fundamental difference between chemical and enzymatic glucuronidation in terms of stereoselectivity?
A: Enzymatic glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is typically highly stereoselective, producing almost exclusively the β-anomer due to the specific arrangement of substrates in the enzyme's active site.[3][4] Chemical synthesis methods, on the other hand, often proceed through intermediates like oxocarbenium ions, which can be attacked from either face, leading to mixtures of α- and β-anomers unless specific strategies are employed to control the stereochemical outcome.[5][6]
Q3: How can I analyze the α/β anomeric ratio of my product mixture?
A: The most reliable method for determining the anomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] Specifically, ¹H-NMR can be used to integrate the signals of the anomeric protons, which resonate at different chemical shifts for the α- and β-anomers.[8][9][10] For separation and quantification, High-Performance Liquid Chromatography (HPLC) is often used, though method development may be required to resolve the two anomers.[7][9][11] Specialized techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can also separate the signals of anomers in a mixture.[8]
Troubleshooting Guides
Issue 1: My chemical synthesis (e.g., Koenigs-Knorr) produced an anomeric mixture instead of the desired β-glucuronide.
This is a common issue in chemical glycosylation. The stereochemical outcome is heavily influenced by the reaction conditions and the nature of the protecting group at the C-2 position of the glucuronic acid donor.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Anomeric effect - Wikipedia [en.wikipedia.org]
- 3. DSpace [helda.helsinki.fi]
- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 7. emerypharma.com [emerypharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. shodex.com [shodex.com]
Technical Support Center: Purification Strategies for Removing Palladium Catalyst from Glucuronides
Welcome to the technical support center for palladium catalyst removal from glucuronides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of glucuronide products from residual palladium catalysts.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my glucuronide product?
A1: Palladium is a heavy metal with known toxicity. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[1] For palladium, the permitted daily exposure (PDE) is low, necessitating its removal to ensure the safety and quality of the final drug product.[2] Residual palladium can also interfere with downstream synthetic steps or biological assays.
Q2: What are the most common methods for removing residual palladium from glucuronide synthesis?
A2: The most prevalent and effective methods include:
-
Adsorption: Utilizing materials like activated carbon or filtration through celite to bind and remove palladium.[3]
-
Scavenging: Employing solid-supported reagents with high affinity for palladium, such as functionalized silica (B1680970) or polymer-based scavengers.[4][5]
-
Crystallization: Purifying the glucuronide product through crystallization, leaving the palladium impurities in the mother liquor.[4]
-
Chromatography: Using techniques like column chromatography to separate the desired product from the catalyst.
Q3: How do I choose the best purification strategy for my specific glucuronide?
A3: The optimal strategy depends on several factors, including the properties of your glucuronide (e.g., polarity, stability), the nature of the palladium species present, the scale of your reaction, and the required final purity. A screening of different methods is often the best approach to identify the most efficient and effective technique for your specific application.[6]
Q4: What are scavenger resins and how do they work?
A4: Scavenger resins are solid supports, typically made of silica or polystyrene, that are functionalized with ligands exhibiting a strong affinity for palladium. Common functional groups include thiols, amines, and trimercaptotriazine (TMT).[4] When the reaction mixture containing the glucuronide is treated with the scavenger resin, the palladium is selectively captured by the ligands. The resin, along with the bound palladium, can then be easily removed by filtration, leaving the purified glucuronide in solution.
Q5: Is activated carbon a good option for palladium removal?
A5: Activated carbon is a cost-effective and widely used adsorbent for removing palladium.[3] Its high surface area allows it to effectively adsorb palladium species.[7][8] However, one major drawback is the potential for non-specific adsorption of the desired glucuronide product, which can lead to significant yield loss.[6][9]
Troubleshooting Guides
Issue 1: Incomplete Palladium Removal
Symptom: The final glucuronide product still contains palladium levels above the acceptable limit after purification.
| Potential Cause | Troubleshooting Steps |
| Insufficient scavenger amount or contact time | Increase the equivalents of the scavenger resin relative to the initial palladium amount. Also, consider increasing the reaction time to allow for complete binding. Gentle heating (e.g., 40-60 °C) can also improve the kinetics of scavenging.[10] |
| Suboptimal scavenger choice | The effectiveness of a scavenger can be highly dependent on the specific palladium complex and the reaction conditions. Screen a panel of scavengers with different functional groups (e.g., thiol-based, amine-based, TMT) to identify the most effective one for your system.[6] |
| Palladium exists in a difficult-to-remove form | Palladium may exist as colloidal particles or be strongly complexed with the glucuronide product. Consider a pre-treatment step, such as filtration through a pad of Celite, to remove insoluble palladium.[3][11] In some cases, adjusting the pH or solvent may help to break palladium-product complexes. |
| Poor mass transfer | Ensure vigorous stirring or agitation during the scavenging process to maintain a good suspension of the solid-supported scavenger and facilitate efficient contact with the palladium species in solution.[6] |
Issue 2: Low Product Recovery
Symptom: Significant loss of the desired glucuronide product is observed after the purification step.
| Potential Cause | Troubleshooting Steps |
| Non-specific adsorption of the product onto the purification medium | This is a common issue, particularly with activated carbon and some scavenger resins.[6][9] Reduce the amount of adsorbent to the minimum required for effective palladium removal. Thoroughly wash the filter cake with a suitable solvent after filtration to recover any adsorbed product. |
| Co-elution with palladium during chromatography | If using column chromatography, the palladium complex may have a similar polarity to your glucuronide product, leading to co-elution. Try modifying the chromatographic conditions (e.g., solvent system, stationary phase) to improve separation. |
| Product degradation | The purification conditions (e.g., pH, temperature, scavenger reactivity) may be causing degradation of your glucuronide. Analyze the filtrate for byproducts. If degradation is suspected, consider using a milder scavenger, shorter reaction times, or lower temperatures. |
| Mechanical loss | Fine particles of the scavenger or activated carbon can be difficult to filter, leading to product loss. Using a filtration aid like Celite can help to improve the filtration process.[10] |
Data Presentation: Comparison of Palladium Removal Strategies
The following tables summarize the efficiency of different palladium removal techniques. The data is compiled from various studies and is intended to provide a general comparison. Actual performance will vary depending on the specific experimental conditions.
Table 1: Efficiency of Various Scavenger Resins
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Microporous Polystyrene-Bound TMT (MP-TMT) | 330 | 7 | 97.9 | [1] |
| Silica-Bound TMT (Si-TMT) | - | <1 | >99 | [1] |
| Si-Thiol | 1300 | 2 | 99.8 | [5] |
| Competitor TMT Resin | 852 | ~200 (at 4 equiv) | ~76.5 | [12] |
| Biotage MP-TMT | 852 | <10 (at 4 equiv) | >98.8 | [12][13] |
Table 2: Performance of Activated Carbon
| Treatment Conditions | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Reference |
| 0.2 wt Darco KB-B, 45 °C, 18 h | 300 | <1 | - | [1] |
| 2g activated carbon | 800 | ~96 | 46 | [9] |
Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
-
Preparation: Following the completion of the reaction, cool the reaction mixture to room temperature.
-
Addition of Activated Carbon: Add powdered activated carbon (typically 5-20 wt% relative to the crude product) to the reaction mixture. The optimal amount should be determined empirically.
-
Adsorption: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 18 hours. The optimal time and temperature will depend on the specific reaction.
-
Filtration: Filter the mixture through a pad of Celite to completely remove the activated carbon.
-
Washing: Wash the filter cake with a fresh portion of the reaction solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by crystallization).
Protocol 2: Palladium Removal using Thiol-Functionalized Silica Scavenger
-
Scavenger Selection and Calculation: Choose a suitable thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). Calculate the required amount of scavenger based on the initial amount of palladium catalyst used in the reaction. A common starting point is to use 3-5 equivalents of the scavenger relative to the palladium.
-
Preparation: Dissolve the crude glucuronide product in a suitable solvent.
-
Scavenging: Add the calculated amount of the thiol scavenger to the solution.
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. Monitor the palladium concentration in the solution periodically to determine the optimal reaction time.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the silica scavenger.
-
Isolation: Concentrate the filtrate to obtain the purified glucuronide product.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. arborassays.com [arborassays.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. sopachem.com [sopachem.com]
Technical Support Center: Stereoselective Glycosylation with Allyl D-Glucuronate
Welcome to the technical support center for the stereoselective glycosylation with allyl D-glucuronate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the glycosylation reaction with allyl D-glucuronate derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Glycosyl Donor/Acceptor: The glycosyl donor may have decomposed, or the acceptor may be unreactive. | - Verify Donor/Acceptor Integrity: Check the purity and stability of your starting materials using techniques like NMR or mass spectrometry. - Optimize Activation: For glycosyl donors, ensure the leaving group is appropriate and that the promoter is active. For acceptors, consider that the reactivity of hydroxyl groups can be low, especially in sterically hindered positions.[1] - Increase Acceptor Equivalents: Using an excess of the glycosyl acceptor can sometimes drive the reaction to completion. |
| 2. Inefficient Promoter/Catalyst: The chosen promoter or catalyst may not be effective for the specific substrate combination. | - Screen Promoters: Test a variety of promoters such as TMSOTf, BF3·Et2O, or NIS/TfOH. The choice of promoter can significantly impact yield and stereoselectivity. - Check Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of the promoter is used. | |
| 3. Unfavorable Reaction Conditions: Temperature, solvent, or reaction time may not be optimal. | - Temperature Adjustment: Some glycosylations require low temperatures (e.g., -78°C) to control side reactions, while others may need elevated temperatures to proceed. - Solvent Screening: The choice of solvent can influence the reaction outcome. Ethereal solvents like diethyl ether can enhance α-selectivity.[2] | |
| Poor Stereoselectivity (Undesired α/β Ratio) | 1. Lack of Neighboring Group Participation: A non-participating protecting group at the C-2 position of the glucuronate donor can lead to a mixture of anomers. | - Install a Participating Group: Replace the C-2 protecting group with an acyl group (e.g., acetyl, benzoyl) to favor the formation of the 1,2-trans-glycoside (β-anomer for glucose derivatives) through the formation of an oxocarbenium ion intermediate.[1] |
| 2. Donor/Acceptor Reactivity Mismatch: The relative reactivity of the donor and acceptor can influence the stereochemical outcome. | - Tune Donor Reactivity: The use of electron-withdrawing protecting groups on the donor can decrease its reactivity and sometimes improve stereoselectivity. | |
| 3. Solvent Effects: The solvent can influence the stability of reaction intermediates, thereby affecting the stereochemical outcome. | - Utilize Ethereal Solvents for α-Glycosides: Solvents like diethyl ether or dioxane can promote the formation of α-glycosides.[2] - Use Nitrile Solvents for β-Glycosides: Solvents such as acetonitrile (B52724) can favor the formation of β-glycosides. | |
| Formation of Side Products | 1. Orthoester Formation: A common side reaction, especially with acetylated donors, leading to a stable byproduct and consuming the starting materials.[1][3][4] | - Use a Non-Participating Solvent: Avoid solvents that can act as nucleophiles. - Modify Reaction Conditions: Lowering the temperature or changing the promoter can sometimes minimize orthoester formation. |
| 2. Deacetylation/Deprotection: Loss of protecting groups, particularly acetyl groups, can occur under acidic conditions, leading to a mixture of partially protected products.[3][4] | - Perform Reacetylation: After the glycosylation reaction, a reacetylation step (e.g., with acetic anhydride (B1165640) and pyridine) can convert partially deacetylated products back to the desired fully protected product, simplifying purification and improving the overall yield.[3][4] | |
| 3. Glycal Formation: Elimination from the glycosyl donor can lead to the formation of a glycal byproduct, especially with reactive promoters. | - Optimize Promoter/Temperature: Use a less aggressive promoter or lower the reaction temperature to minimize elimination. | |
| 4. Aglycone Transfer: The protecting group from the donor can be transferred to the acceptor. | - Choose Stable Protecting Groups: Employ more robust protecting groups that are less likely to be cleaved and transferred under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: How does the C-2 protecting group on the allyl D-glucuronate donor affect the stereochemical outcome of the glycosylation?
A1: The protecting group at the C-2 position plays a crucial role in directing the stereoselectivity of the glycosylation.
-
Participating Groups (e.g., Acetyl, Benzoyl): These acyl-type groups can form a cyclic acyloxonium ion intermediate with the anomeric center. This intermediate blocks one face of the molecule, forcing the incoming nucleophile (the acceptor) to attack from the opposite face, resulting in the formation of the 1,2-trans-glycoside with high stereoselectivity. For D-gluco donors, this leads to the β-anomer.[1]
-
Non-Participating Groups (e.g., Benzyl, Silyl): These ether-type groups do not form a cyclic intermediate. As a result, the acceptor can attack the anomeric center from either face, often leading to a mixture of α and β anomers. The final ratio is then influenced by other factors such as the solvent, temperature, and the reactivity of the donor and acceptor.
Q2: What is the role of the allyl group in the glycosylation reaction?
A2: The allyl group in allyl D-glucuronate can serve two primary purposes:
-
Protecting Group: It can act as a protecting group for the anomeric hydroxyl or the carboxylic acid function. The allyl group is stable under many reaction conditions but can be selectively removed later in the synthetic sequence, often using palladium-based catalysts.[5]
-
Leaving Group (in donor): When attached to the anomeric position, the allyl group can be activated to function as a leaving group in a glycosylation reaction.
Q3: Why are glycosylations with D-glucuronic acid derivatives often challenging?
A3: The presence of the electron-withdrawing carboxylic acid group (or its ester) at the C-5 position disarms the glycosyl donor, making it less reactive. This reduced reactivity can lead to lower yields and may require more forcing reaction conditions, which in turn can lead to the formation of side products.[1]
Q4: I am observing significant orthoester formation as a side product. What can I do to minimize this?
A4: Orthoester formation is a common side reaction, particularly when using donors with a participating group at C-2 (like an acetyl group) and an alcohol as the acceptor.[1][3][4] To minimize this:
-
Change the Solvent: Use a non-participating solvent.
-
Modify the Promoter: Some promoters are more prone to facilitating orthoester formation than others. Experiment with different Lewis acids.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of the thermodynamically stable orthoester.
-
Use a Different C-2 Protecting Group: If feasible, switching to a non-participating group can prevent orthoester formation, but this will likely result in a loss of stereoselectivity.
Q5: My reaction is giving a low yield of the desired product, and I see multiple spots on TLC. What is a likely cause and solution?
A5: A common issue, especially with acetylated donors, is the loss of one or more acetyl groups during the reaction, leading to a mixture of partially deacetylated products.[3][4] A simple and effective solution is to perform a reacetylation step after the initial glycosylation reaction is complete. By adding acetic anhydride and a base like pyridine (B92270), the partially deprotected products can be converted back to the fully acetylated desired product, which simplifies purification and can significantly increase the isolated yield.[3][4]
Data Presentation
The following tables summarize quantitative data from the literature on the glycosylation of allyl glycosides and the use of D-glucuronate acceptors to illustrate the impact of different reaction parameters on yield and stereoselectivity.
Table 1: Glycosylation of Peracetylated Donors with Allyl Alcohol [3][4]
| Entry | Glycosyl Donor | Allyl Alcohol (equiv.) | Promoter | Reacetylation | Yield (%) | α/β Ratio |
| 1 | Peracetyl-β-D-glucose | 4 | BF3·Et2O | No | 24 | - |
| 2 | Peracetyl-β-D-glucose | 4 | BF3·Et2O | Yes | 75 | - |
| 3 | Peracetyl-β-D-galactose | 4 | BF3·Et2O | No | 18 | - |
| 4 | Peracetyl-β-D-galactose | 4 | BF3·Et2O | Yes | 61 | - |
| 5 | Peracetyl-β-lactose | 4 | BF3·Et2O | No | 24 | 1:2 |
| 6 | Peracetyl-β-lactose | 4 | BF3·Et2O | Yes | 76 | 1:2 |
Table 2: Glycosylation of D-Glucosamine Donors with D-Glucuronate Acceptors [6]
| Entry | Donor | Acceptor | Promoter System | Yield (%) | α/β Ratio | Major Side Products |
| 1 | 4-O-Fmoc-D-glucosamine | Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucuronate | Ph2SO/Tf2O | 14 | α-only | Ortho-ester, Glycal |
| 2 | 4-O-Lev-D-glucosamine | Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucuronate | Ph2SO/Tf2O | 41 | α-only | Ortho-ester, Glycal |
| 3 | 4-O-Ac-D-glucosamine | Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucuronate | Ph2SO/Tf2O | 52 | 9:1 | Ortho-ester, Glycal |
| 4 | 6-O-TBDPS-D-glucosamine | p-Methoxyphenyl 2,3,4-tri-O-benzyl-β-D-glucuronate | Ph2SO/Tf2O | 80 | α-only | Glycal |
Experimental Protocols
Protocol 1: General Procedure for High-Yielding Synthesis of Allyl β-Glycosides from Peracetylated Donors [3][4]
-
Dissolve the peracetylated sugar donor (1 equiv.) and allyl alcohol (4 equiv.) in anhydrous dichloromethane (B109758).
-
Cool the solution to 0°C under an argon atmosphere.
-
Add BF3·Et2O (2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with triethylamine.
-
Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.
-
To the crude residue, add pyridine and acetic anhydride and stir for 12 hours at room temperature.
-
Co-evaporate with toluene, then dilute with ethyl acetate and wash with water and saturated sodium bicarbonate solution.
-
Dry the organic layer and purify by silica (B1680970) gel column chromatography.
Protocol 2: Glycosylation of a D-Glucuronate Acceptor with a D-Glucosamine Donor [6]
-
Dry the D-glucosamine donor and D-glucuronate acceptor under high vacuum.
-
Dissolve the donor and diphenyl sulfoxide (B87167) (Ph2SO) in anhydrous dichloromethane and cool to the desired temperature (e.g., -60°C).
-
Add triflic anhydride (Tf2O) dropwise and stir for a specified time to pre-activate the donor.
-
Add a solution of the D-glucuronate acceptor in anhydrous dichloromethane.
-
Allow the reaction to proceed, gradually warming to a higher temperature (e.g., 0°C).
-
Quench the reaction with triethylamine.
-
Dilute with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and concentrate.
-
Purify the residue by silica gel column chromatography.
Visualizations
References
- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-Glucuronate and d-Glucuronate Glycal Acceptors for the Scalable Synthesis of d-GlcN-α-1,4-d-GlcA Disaccharides and Modular Assembly of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproducts of Allyl Ether Deprotection in Carbohydrate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in carbohydrate synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of allyl ethers, with a focus on byproduct formation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems associated with byproduct formation during allyl ether deprotection in carbohydrate synthesis.
Problem 1: Incomplete Deprotection or Presence of Isomerized Intermediate (Prop-1-enyl Ether)
Symptoms:
-
NMR or TLC analysis shows the presence of the starting material (allyl ether) and/or the prop-1-enyl ether intermediate alongside the desired deprotected alcohol.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Activity | - Ensure the catalyst is fresh and has been stored correctly. - Increase the catalyst loading incrementally. - For Palladium-catalyzed reactions, consider using a more active catalyst system (e.g., Pd(PPh₃)₄ with an allyl scavenger).[1] |
| Sub-optimal Reaction Temperature | - For isomerization reactions using catalysts like Wilkinson's catalyst or RuCl₂(PPh₃)₃, ensure the reaction is conducted at the recommended temperature (often refluxing in a suitable solvent).[2] - For Pd(0)-catalyzed deprotections, controlling the temperature can allow for selective cleavage. |
| Inefficient Isomerization (in two-step methods) | - If using a base like potassium tert-butoxide for isomerization, ensure anhydrous conditions and an appropriate solvent (e.g., DMSO). - Consider switching to a more efficient isomerization catalyst, such as dichlorotris(triphenylphosphine)ruthenium(II).[2] |
| Incomplete Hydrolysis of Prop-1-enyl Ether | - Ensure the acidic or mercury-mediated hydrolysis conditions are appropriate for your substrate. - Increase the reaction time for the hydrolysis step and monitor by TLC. |
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete allyl ether deprotection.
Problem 2: Formation of Propionaldehyde (B47417)
Symptoms:
-
A characteristic sharp odor from the reaction mixture.
-
Identification of propionaldehyde by GC-MS or other analytical techniques.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of the Prop-1-enyl Ether Intermediate | Propionaldehyde is a common byproduct of the acidic hydrolysis of the prop-1-enyl ether intermediate.[3] While often unavoidable in two-step deprotection methods, its formation can be managed. |
| Work-up Procedure | - During work-up, propionaldehyde can often be removed by evaporation under reduced pressure due to its low boiling point. - Aqueous washes can also help to remove this water-soluble byproduct. |
Problem 3: Presence of Allyl Alcohol
Symptoms:
-
Detection of allyl alcohol in the reaction mixture by NMR or GC-MS.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Side Reactions of the Allyl Group | In some deprotection methods, particularly those involving hydrolysis of allyl esters or related species that may form in situ, allyl alcohol can be generated as a byproduct. |
| Catalyst-Mediated Side Reactions | Certain catalytic systems may promote side reactions that lead to the release of allyl alcohol. |
| Purification | Allyl alcohol can typically be separated from the desired carbohydrate product by standard purification techniques such as silica (B1680970) gel chromatography. |
Problem 4: Catalyst Residues in the Final Product
Symptoms:
-
Discoloration of the final product (often black or grey for palladium).
-
Detection of metal residues by techniques like ICP-MS.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Homogeneous Catalyst Used | Catalysts like Pd(PPh₃)₄ are soluble in the reaction mixture and can be challenging to remove completely. |
| Work-up and Purification | - Filtration: Pass the reaction mixture through a pad of Celite® or silica gel to remove heterogeneous catalysts like Pd/C. - Scavengers: Use commercially available palladium scavengers. - Activated Carbon: Treatment with activated carbon can effectively adsorb palladium residues. - Crystallization: Purifying the final product by crystallization can leave palladium impurities in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts of allyl ether deprotection in carbohydrate synthesis?
A1: The most common byproduct is the prop-1-enyl ether , which is formed through the isomerization of the allyl ether.[2] This is often a desired intermediate in a two-step deprotection strategy. Other potential byproducts include propionaldehyde (from the hydrolysis of the prop-1-enyl ether), allyl alcohol , and catalyst-related impurities. In reactions involving acetylated sugars, partially deacetylated glycosides can also be formed as byproducts.[4]
Q2: How can I minimize the formation of the stable prop-1-enyl ether intermediate when a one-pot deprotection is desired?
A2: To favor direct deallylation and minimize the accumulation of the prop-1-enyl ether intermediate, consider using a palladium(0) catalyst in the presence of an allyl group scavenger, such as barbituric acid derivatives, in a protic polar solvent like methanol (B129727).[5] These conditions facilitate the direct cleavage of the allyl group.
Q3: Are there any specific side reactions I should be aware of when using Wilkinson's catalyst (RhCl(PPh₃)₃) for isomerization?
A3: Yes, a known side reaction of Wilkinson's catalyst is decarbonylation, especially with sterically less hindered aldehydes. While less common in allyl ether isomerization, it's a potential pathway for catalyst deactivation.
Q4: My final product is colored, suggesting palladium contamination. How can I effectively remove it?
A4: Several methods can be employed to remove residual palladium. A common first step is to filter the reaction mixture through Celite®. If discoloration persists, treatment with activated carbon is often effective. For more stubborn cases, specialized palladium scavenger resins can be used. Crystallization of the final product is also an excellent purification method that can leave palladium impurities behind in the mother liquor.
Data Presentation: Summary of Byproducts in Allyl Ether Deprotection
| Deprotection Method | Catalyst/Reagent | Common Byproducts | Typical Level | Notes |
| Two-Step Isomerization-Hydrolysis | 1. Isomerization: RuCl₂(PPh₃)₃, RhCl(PPh₃)₃, or KOtBu 2. Hydrolysis: Acid (e.g., HCl) or HgCl₂/HgO | - Prop-1-enyl ether (intermediate) - Propionaldehyde | Intermediate can be major before hydrolysis; Propionaldehyde is a common final byproduct. | The formation of prop-1-enyl ether is intentional in this method.[2] |
| Palladium-Catalyzed Deprotection (One-Pot) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with an allyl scavenger (e.g., barbituric acid) | - Allylated scavenger - Propene | Minor | The choice of solvent can significantly impact reaction efficiency. Protic polar solvents like methanol often give better results.[5] |
| Palladium on Carbon (Pd/C) with a Hydrogen Donor | 10% Pd/C with a hydrogen source (e.g., H₂, ammonium (B1175870) formate) | - Propane | Minor | This method can also reduce other sensitive functional groups in the molecule. |
Experimental Protocols
Protocol 1: Two-Step Deprotection via Ruthenium-Catalyzed Isomerization and Acidic Hydrolysis
Step 1: Isomerization of the Allyl Ether
-
Dissolve the allyl-protected carbohydrate (1 equivalent) in anhydrous toluene.
-
Add dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (0.05 - 0.1 equivalents).
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Reflux the reaction mixture and monitor the progress by TLC until the starting material is consumed and the prop-1-enyl ether is formed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude prop-1-enyl ether by silica gel column chromatography.
Step 2: Hydrolysis of the Prop-1-enyl Ether
-
Dissolve the purified prop-1-enyl ether (1 equivalent) in a mixture of acetone (B3395972) and water (e.g., 9:1 v/v).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).
-
Stir the reaction at room temperature and monitor by TLC until the prop-1-enyl ether is fully consumed.
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the deprotected carbohydrate by silica gel column chromatography.
Protocol 2: One-Pot Palladium-Catalyzed Deprotection
-
Dissolve the allyl-protected carbohydrate (1 equivalent) in methanol.
-
Add a barbituric acid derivative (e.g., N,N'-dimethylbarbituric acid) (2-3 equivalents) as the allyl scavenger.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the barbituric acid byproduct.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by silica gel column chromatography.
Visualizations
Signaling Pathway: General Allyl Ether Deprotection Pathways
Caption: Comparison of two-step and one-pot allyl ether deprotection pathways.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isomerization of Galactose to Tagatose: Recent Advances in Non-enzymatic Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability of Acyl Glucuronide Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of acyl glucuronide (AG) products. Acyl glucuronides, significant metabolites of carboxylic acid-containing drugs, are known for their inherent instability, which can pose challenges during preclinical and clinical development. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of acyl glucuronides.
| Problem | Potential Cause | Suggested Solution |
| Parent drug concentration increases over time in a sample containing the acyl glucuronide. | Hydrolysis of the acyl glucuronide back to the parent drug. This is accelerated at neutral to alkaline pH.[1][2] | Immediately after sample collection, acidify the sample to a pH of 3.0-4.0 and keep it at low temperatures (e.g., on ice or frozen) to minimize hydrolysis.[3] |
| Multiple peaks are observed for the acyl glucuronide analyte during LC-MS analysis. | Intramolecular acyl migration is occurring, leading to the formation of positional isomers (2-O, 3-O, and 4-O-acyl glucuronides). This process is pH-dependent and increases significantly at pH values above 4.0.[1][3][4] | Confirm the identity of the peaks using MS/MS fragmentation. To minimize further isomerization, maintain samples at an acidic pH (3.0-4.0) and low temperature. Optimize the HPLC mobile phase to achieve chromatographic separation of the isomers.[3] |
| Low or no recovery of the acyl glucuronide from biological matrices (e.g., plasma, urine). | Enzymatic degradation by β-glucuronidases present in the matrix. | Add a β-glucuronidase inhibitor to the sample immediately after collection. It is also crucial to maintain a pH that is suboptimal for β-glucuronidase activity, which is often slightly acidic or basic depending on the specific enzyme. |
| Inconsistent quantification results for the acyl glucuronide. | Instability during sample storage, preparation, or analysis. This can be due to hydrolysis, acyl migration, or both. | Develop and validate a robust bioanalytical method that accounts for the instability. This includes performing thorough stability assessments under various conditions (e.g., whole blood stability, freeze-thaw stability, and autosampler stability).[5] Use of an internal standard that is structurally similar to the analyte can also help to correct for variability. |
| Formation of unexpected adducts or conjugates. | Acyl glucuronides are reactive metabolites that can covalently bind to proteins and other nucleophiles, such as glutathione (B108866).[4][6] | To investigate the potential for bioactivation, conduct reactive intermediate trapping studies with nucleophilic agents like glutathione or methoxylamine.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for acyl glucuronides?
A1: Acyl glucuronides primarily degrade through two pathways:
-
Hydrolysis: The ester linkage is cleaved, releasing the parent carboxylic acid (aglycone) and glucuronic acid. This reaction is catalyzed by esterases and is also pH-dependent, being more significant at alkaline pH.[8]
-
Intramolecular Acyl Migration: The acyl group migrates from the anomeric C-1 position to the hydroxyl groups at C-2, C-3, and C-4 of the glucuronic acid moiety.[4][8] This non-enzymatic rearrangement is a major degradation pathway under physiological conditions (pH 7.4) and results in the formation of several positional isomers.[8]
Q2: How does pH affect the stability of acyl glucuronides?
A2: pH is a critical factor influencing the stability of acyl glucuronides.
-
Acidic pH (≤ 4.0): Acyl migration is minimal at acidic pH.[4][9] Hydrolysis still occurs, but the rate is slowest in the pH range of 3.0-4.0.[3][9]
-
Neutral to Alkaline pH (≥ 7.4): The rate of both acyl migration and hydrolysis increases significantly with increasing pH.[1][4][8] At physiological pH (7.4), acyl migration is often the predominant degradation pathway in vitro.[8]
Q3: What is the impact of temperature on acyl glucuronide stability?
A3: Like most chemical reactions, the degradation of acyl glucuronides is temperature-dependent. Storing samples at low temperatures (e.g., -20°C or -80°C) is essential to minimize both hydrolysis and acyl migration.[1][10] Stability testing should be conducted at the temperatures the samples will be exposed to during collection, processing, and storage.
Q4: Are there analytical challenges specific to acyl glucuronides?
A4: Yes, the instability of acyl glucuronides presents several analytical challenges. The formation of isomers through acyl migration can complicate chromatographic separation and quantification, as these isomers often have similar mass-to-charge ratios and fragmentation patterns in mass spectrometry.[11] Furthermore, the back-conversion of the acyl glucuronide to the parent drug can lead to an overestimation of the parent drug's concentration if not properly controlled.[2][12]
Q5: How can I assess the reactivity of a novel acyl glucuronide?
A5: The reactivity of an acyl glucuronide can be assessed by determining its degradation half-life in vitro. A shorter half-life is generally associated with higher reactivity.[13] Assays can be performed in buffer at physiological pH (7.4) and 37°C to monitor the disappearance of the 1-β-O-acyl glucuronide over time using techniques like HPLC-MS or NMR spectroscopy.[3][14] Trapping studies with nucleophiles can also provide insights into the potential for covalent binding.[4]
Quantitative Data on Acyl Glucuronide Stability
The stability of acyl glucuronides can vary significantly depending on the structure of the aglycone. The following table summarizes the in vitro half-lives of several acyl glucuronides at physiological pH and temperature.
| Compound | Half-life (t½) in hours | Conditions |
| Diclofenac Acyl Glucuronide | 0.6 | pH 7.4, 37°C |
| Ibufenac Acyl Glucuronide | 1.1 | pH 7.4, 37°C |
| Indomethacin Acyl Glucuronide | 1.5 | pH 7.4, 37°C |
| (R)-Ibuprofen Acyl Glucuronide | 1.79 | pH 7.4, 37°C |
| (S)-Ibuprofen Acyl Glucuronide | 3.68 - 3.76 | pH 7.4, 37°C |
| (S)-2-Hydroxyibuprofen Acyl Glucuronide | 5.03 | pH 7.4, 37°C |
| (S,S)-Carboxyibuprofen Acyl Glucuronide | 4.80 | pH 7.4, 37°C |
Note: The data presented are compiled from various sources and should be used for comparative purposes. Actual half-lives may vary depending on the specific experimental conditions.[8][13]
Experimental Protocols
Protocol 1: In Vitro Formation of Acyl Glucuronides using Human Liver Microsomes
This protocol describes the generation of acyl glucuronides for subsequent stability and reactivity studies.
Materials:
-
Human liver microsomes (HLM)
-
Carboxylic acid-containing parent drug
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a stock solution of the parent drug in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Potassium phosphate buffer (to final volume)
-
MgCl₂ (to a final concentration of 1-5 mM)
-
Parent drug (final concentration typically 1-10 µM)
-
HLM (final protein concentration 0.5-1 mg/mL)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
To activate the UGT enzymes, add alamethicin (final concentration ~25-50 µg/mg protein).
-
Initiate the glucuronidation reaction by adding UDPGA (final concentration typically 1-5 mM).
-
Incubate at 37°C for a predetermined time (e.g., 60-120 minutes). The optimal incubation time should be determined empirically.
-
Terminate the reaction by adding an equal volume of cold ACN.
-
Vortex the sample and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS analysis to confirm the formation of the acyl glucuronide.
Protocol 2: Assessment of Acyl Glucuronide Stability by HPLC-MS
This protocol outlines a method to determine the degradation half-life of an acyl glucuronide.
Materials:
-
Acyl glucuronide sample (either synthesized or generated in vitro)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Incubator/water bath at 37°C
-
Cold quenching solution (e.g., ACN with 1% formic acid)
-
HPLC-MS system
Procedure:
-
Dilute the acyl glucuronide to a final concentration in pre-warmed potassium phosphate buffer (pH 7.4).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution.
-
Vortex the samples and store them at low temperature (e.g., -20°C) until analysis.
-
Analyze the samples by HPLC-MS to measure the peak area of the remaining 1-β-O-acyl glucuronide at each time point.
-
Plot the natural logarithm of the peak area of the 1-β-O-acyl glucuronide versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Protocol 3: Determination of Acyl Glucuronide Degradation Kinetics by NMR Spectroscopy
This protocol provides a method for monitoring the degradation of acyl glucuronides and distinguishing between hydrolysis and acyl migration.[14]
Materials:
-
Acyl glucuronide sample
-
Phosphate buffer in D₂O (100 mM, pH 7.4)
-
NMR spectrometer
Procedure:
-
Dissolve the acyl glucuronide in the D₂O phosphate buffer.
-
Acquire a one-dimensional ¹H NMR spectrum at time zero.
-
Maintain the sample at a constant temperature (e.g., 37°C) within the NMR spectrometer or in a separate incubator between measurements.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the anomeric proton signal of the 1-β-O-acyl glucuronide.
-
Simultaneously, monitor the appearance of signals corresponding to the acyl-migrated isomers and the hydrolysis product (parent drug). The chemical shifts of these species can be used for identification.
-
Integrate the relevant signals at each time point to determine the relative concentrations of the different species.
-
Calculate the degradation rate and half-life as described in the HPLC-MS protocol.
Visualizations
Caption: Degradation and reactivity pathways of acyl glucuronides.
Caption: Experimental workflow for assessing acyl glucuronide stability.
Caption: Decision tree for troubleshooting acyl glucuronide analysis.
References
- 1. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. ClinPGx [clinpgx.org]
- 7. QSPR modelling of in vitro degradation half-life of acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Allyl D-Glucuronate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of allyl D-glucuronate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing allyl D-glucuronate at scale?
A1: The most common and scalable method is the direct esterification of D-glucuronic acid with an allyl source. A widely cited approach involves the selective 1β-acylation of allyl D-glucuronate, which itself can be prepared by treating D-glucuronic acid with an allyl halide.[1][2] An alternative, though often less direct for this specific compound, is enzymatic synthesis, which can offer high selectivity.[1]
Q2: What are the critical process parameters to monitor during the scale-up of allyl D-glucuronate synthesis?
A2: Key parameters to monitor during scale-up include:
-
Temperature: To control reaction kinetics and minimize side-product formation.
-
Reaction Time: To ensure complete conversion and avoid degradation of the product.
-
Reagent Stoichiometry: Precise control of the ratios of D-glucuronic acid, allyl source, and any coupling agents is crucial for maximizing yield and purity.
-
Mixing/Agitation: Homogeneous mixing is essential for consistent reaction progress, especially in larger reactor volumes.
-
pH: Maintaining the optimal pH of the reaction mixture can be critical, particularly in aqueous or biphasic systems.
Q3: What are the main challenges encountered during the purification of allyl D-glucuronate at a larger scale?
A3: Scaling up the purification of allyl D-glucuronate often presents challenges such as:
-
Removal of Unreacted Starting Materials: Efficiently separating the product from excess D-glucuronic acid or allyl alcohol.
-
Elimination of Coupling Agents and Byproducts: For instance, if HATU is used as a coupling agent, its byproducts must be completely removed.[1]
-
Solvent Removal: Efficient and safe removal of large volumes of organic solvents.
-
Crystallization/Precipitation: Inducing crystallization or precipitation consistently at a large scale can be difficult.
-
Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large quantities. Developing alternative non-chromatographic purification methods is often a key consideration for industrial-scale production.[1]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress using TLC or HPLC. - Incrementally increase reaction time or temperature. - Ensure efficient mixing to overcome mass transfer limitations. |
| Side Reactions | - Review reaction temperature; excessive heat can promote side reactions. - Verify the purity of starting materials and solvents, as impurities can interfere with the desired reaction. |
| Degradation of Product | - If the product is unstable under the reaction conditions, consider using milder reagents or lowering the reaction temperature. - Minimize the reaction time once the starting material is consumed. |
| Poor Quality of Reagents | - Use reagents from reputable suppliers and ensure they are stored under appropriate conditions. - For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | - Optimize the stoichiometry of reactants to drive the reaction to completion. - Improve the efficiency of the purification process (e.g., optimize solvent system for chromatography or recrystallization). |
| Formation of Anomers (α/β isomers) | - In reactions like selective acylation, the formation of the desired β-anomer is favored under mildly basic conditions.[3] - Carefully control the addition of base and the reaction temperature. |
| Residual Palladium Catalyst (from deprotection steps if applicable) | - While not directly for allyl D-glucuronate synthesis, if a downstream deallylation is performed using a palladium catalyst, its removal is critical. - Employ methods such as treatment with activated carbon, specific palladium scavengers, or perform multiple extractions. |
| Byproducts from Coupling Agents (e.g., HATU) | - The byproducts of HATU are generally water-soluble, facilitating their removal during aqueous work-up.[1] - Ensure thorough extraction and washing steps are implemented. |
Experimental Protocols
General Protocol for HATU-Mediated Synthesis of an Acyl Glucuronide from Allyl D-Glucuronate (Lab Scale)
This protocol is for the synthesis of a 1-β-O-acyl glucuronide from allyl D-glucuronate and a carboxylic acid, which is a common application of the title compound.
Materials:
-
Allyl D-glucuronate
-
Carboxylic acid of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N-Methylmorpholine (NMM)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and allyl D-glucuronate (1.1 eq) in anhydrous acetonitrile.
-
To this solution, add HATU (1.2 eq) and N-methylmorpholine (2.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes).
Scale-Up Considerations for this Protocol:
-
Heat Management: The reaction may be exothermic. For larger scales, ensure the reactor is equipped with adequate cooling to maintain the desired temperature.
-
Reagent Addition: For large-scale reactions, consider the controlled addition of reactive reagents like HATU and NMM to manage any exotherm.
-
Work-up: The volumes for extraction will increase significantly. Ensure access to appropriately sized separatory funnels or liquid-liquid extraction equipment.
-
Purification: As column chromatography is not ideal for very large scales, developing a crystallization or precipitation method for the final product is highly recommended.[1]
Data Presentation
Table 1: Representative Yields for the Acylation of Allyl D-Glucuronate
| Carboxylic Acid | Coupling Agent | Base | Solvent | Yield (%) | Reference |
| Phenylacetic Acid | HATU | NMM | CH₃CN | ~85% | Inferred from[2] |
| Ibuprofen | HATU | NMM | CH₃CN | Good | [3] |
| Betulinic Acid | HATU | NMM | CH₃CN | Not specified | [1] |
Note: Yields are highly dependent on the specific carboxylic acid used and the optimization of reaction conditions.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of allyl D-glucuronate derivatives.
Caption: A decision tree for troubleshooting common issues in the synthesis of allyl D-glucuronate.
References
Validation & Comparative
A Comparative Guide to Allyl and Benzyl D-Glucuronate as Glycosyl Donors for Acyl Glucuronide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of drug metabolites is a critical step in evaluating safety and efficacy. Acyl glucuronides, common metabolites of carboxylic acid-containing drugs, are notoriously unstable, making their synthesis challenging. This guide provides an objective comparison of two key glycosyl donors, allyl D-glucuronate and benzyl (B1604629) D-glucuronate, used in the stereoselective synthesis of 1-β-O-acyl glucuronides, supported by experimental data and detailed protocols.
Introduction to Acyl Glucuronide Synthesis
Glucuronidation is a major metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion. For carboxylic acid-containing drugs, this process results in the formation of 1-O-acyl glucuronides. The synthesis of these metabolites is essential for toxicological studies and for use as analytical standards. A highly effective method for this synthesis is the selective acylation at the anomeric (C1) hydroxyl group of a partially protected glucuronate donor. Both allyl D-glucuronate and benzyl D-glucuronate have emerged as valuable donors for this purpose, demonstrating high β-selectivity and good yields. Their primary difference lies in the nature of their C6 carboxyl protecting group, which dictates the final deprotection strategy.
Performance Comparison in 1-O-Acylation
Both allyl and benzyl D-glucuronate serve as effective donors in the synthesis of 1-β-O-acyl glucuronides when coupled with carboxylic acids using peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Experimental data indicates that benzyl D-glucuronate performs at least as well as, and in many cases slightly better than, allyl D-glucuronate in the acylation step.[1][2]
The key advantage of the benzyl ester is the exceptionally mild conditions required for its removal.[1] While the allyl group is reliably cleaved using palladium catalysts, trace metal contamination in the final product can be a concern.[3] Benzyl group deprotection via catalytic hydrogenation, however, offers a cleaner alternative, which can be crucial when synthesizing standards for sensitive biological assays.[1][2]
Data Presentation: Acylation Yields
The following tables summarize the yields obtained from the selective acylation of allyl D-glucuronate and benzyl D-glucuronate with a variety of carboxylic acids. The reactions were performed under similar conditions to allow for a direct comparison.
Table 1: Synthesis of 1-β-O-Acyl Allyl Glucuronates (Data sourced from Perrie, et al., 2005)[4]
| Carboxylic Acid Acceptor | Product Yield (%) |
| 4-Bromobenzoic acid | 66 |
| 4-Chlorobenzoic acid | 62 |
| Phenylacetic acid | 55 |
| (S)-Ibuprofen | 43 |
| (S)-Naproxen | 58 |
Table 2: Synthesis of 1-β-O-Acyl Benzyl Glucuronates (Data sourced from Bowkett, et al., 2007)[2]
| Carboxylic Acid Acceptor | Product Yield (%) |
| 4-Bromobenzoic acid | 70 |
| 4-Chlorobenzoic acid | 65 |
| Phenylacetic acid | 60 |
| (S)-Ibuprofen | 45 |
| (S)-Naproxen | 62 |
| Mycophenolic acid | 55 |
Key Differences and Considerations
| Feature | Allyl D-Glucuronate | Benzyl D-Glucuronate |
| Protecting Group | Allyl ester at C6 | Benzyl ester at C6 |
| Acylation Yields | Good (43-66%)[4] | Good to Excellent (45-70%), often slightly higher than allyl[2] |
| Deprotection Method | Pd(0) catalyzed allyl transfer (e.g., Pd(PPh₃)₄, morpholine)[4] | Catalytic transfer hydrogenation or conventional hydrogenation (e.g., H₂, Pd/C)[1][2] |
| Deprotection Mildness | Mild | Very Mild |
| Key Advantage | Established and reliable method[4] | Avoids potential for palladium contamination in the final product[3] |
| Primary Application | Donor for 1-O-acylation of carboxylic acids[3][5] | Donor for 1-O-acylation of carboxylic acids[1][6] |
It is important to note that while these molecules are termed "glycosyl donors," their primary and well-documented use is in the specific context of 1-O-acylation. Their application as donors for forming O-glycosidic bonds with alcohol acceptors is not standard, as traditional glycosylation methods typically employ fully protected glucuronyl donors (e.g., glucuronyl halides) to avoid side reactions with the sugar's own hydroxyl groups.
Experimental Protocols & Workflows
General Workflow for Acyl Glucuronide Synthesis
The synthesis follows a two-step sequence: selective acylation of the donor followed by deprotection of the C6 ester.
Detailed Methodologies
1. Synthesis of Allyl D-Glucuronate Donor [4] A simplified synthesis uses a resin-bound fluoride (B91410) base. D-glucuronic acid is treated with allyl bromide and a fluoride resin in DMF. This method simplifies workup compared to older procedures and provides the donor in approximately 70% yield.
2. Synthesis of Benzyl D-Glucuronate Donor [2] D-glucuronic acid is alkylated with benzyl bromide using a resin-bound fluoride base in DMF at 40°C, yielding the benzyl ester donor after chromatography in approximately 50% yield.
3. General Procedure for HATU-Mediated Acylation [2][4] The carboxylic acid (1.0 eq), the glucuronate donor (allyl or benzyl, 1.0 eq), and HATU (1.0 eq) are stirred in dry acetonitrile. N-methylmorpholine (NMM, 2.0 eq) is added, and the reaction proceeds under a nitrogen atmosphere at 20°C for approximately 2-4 hours, monitored by TLC. The reaction is quenched, and the product is purified by silica (B1680970) gel chromatography.
4. Deprotection Strategies
The choice of deprotection method is the primary distinction between using the allyl versus the benzyl donor.
-
Allyl Ester Deprotection: The protected allyl glucuronide is dissolved in THF. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger such as morpholine are added, and the reaction is stirred at room temperature until completion.[4]
-
Benzyl Ester Deprotection: The protected benzyl glucuronide is debenzylated using catalytic transfer hydrogenation (e.g., 10% Pd-C and cyclohexa-1,4-diene in an alcohol/THF solvent mixture at 60°C) or conventional hydrogenation (H₂ gas, 10% Pd-C).[2] These methods are effective and yield the final product without the need for chromatography to remove metal catalysts.[2]
Conclusion
Both allyl D-glucuronate and benzyl D-glucuronate are excellent glycosyl donors for the specific purpose of synthesizing 1-β-O-acyl glucuronides. They provide high yields and excellent stereoselectivity.
-
Allyl D-glucuronate is a well-established and reliable option.
-
Benzyl D-glucuronate offers slightly higher yields in many cases and, more importantly, features a deprotection strategy via hydrogenation that circumvents potential issues with palladium contamination in the final product.[1][2]
For applications where metal traces are a significant concern, such as in the preparation of highly pure standards for biological or clinical studies, benzyl D-glucuronate is the superior choice . The selection between the two will ultimately depend on the specific requirements of the target molecule and the compatibility of other functional groups with the respective deprotection conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scielo.br [scielo.br]
- 6. Benzyl D-glucuronate | 135970-30-8 | MB07246 | Biosynth [biosynth.com]
A Comparative Guide to Alternative Protecting Groups for D-Glucuronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of protecting group strategies for D-glucuronic acid, featuring performance data, experimental protocols, and a guide to strategic selection.
In the intricate field of carbohydrate chemistry, particularly in the synthesis of complex molecules such as heparinoids, antibody-drug conjugates, and drug metabolites, the selection of an appropriate protecting group strategy for D-glucuronic acid is paramount. D-glucuronic acid's multifunctional nature, with a carboxylic acid and four distinct hydroxyl groups, necessitates a nuanced approach to selective protection and deprotection. This guide provides an objective comparison of common and alternative protecting groups, supported by experimental data, to aid researchers in devising efficient and robust synthetic routes.
Carboxyl Group Protection: A Comparative Analysis
The protection of the C6 carboxylic acid is a critical first step in many synthetic pathways involving D-glucuronic acid. The choice of ester protecting group significantly impacts the overall synthetic strategy, dictating the conditions for subsequent reactions and the final deprotection step. While methyl and benzyl (B1604629) esters are standard choices, alternative groups like allyl and silyl (B83357) esters offer unique advantages in terms of orthogonality and mildness of removal.
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) | Key Considerations |
| Methyl (Me) | Fischer esterification (MeOH, H+) or from glucuronolactone | ~92% | Saponification (e.g., LiOH, NaOH) or enzymatic hydrolysis | 73-95% | Base-labile; may not be suitable for base-sensitive substrates. |
| Benzyl (Bn) | Benzyl bromide (BnBr) and base (e.g., Cs2CO3) | High | Hydrogenolysis (H₂, Pd/C) | 90-100% | Stable to acidic and basic conditions; deprotection is mild and neutral. |
| Allyl (All) | Allyl bromide and base (e.g., TBAF) or from glucuronolactone | High | Palladium(0) catalysis (e.g., Pd(PPh₃)₄, morpholine) | High | Orthogonal to many other groups; deprotection is very mild. |
| Silyl (e.g., TBDMS) | Silyl chloride (e.g., TBDMSCl), imidazole, DMF | High | Fluoride (B91410) source (e.g., TBAF, HF-Pyridine) | High | Tunable stability based on silyl group; orthogonal to many conditions. |
Hydroxyl Group Protection: Impact on Reactivity and Stereoselectivity
The protection of the hydroxyl groups at C1, C2, C3, and C4 not only prevents unwanted side reactions but also critically influences the stereochemical outcome of glycosylation reactions. The choice between acylating (participating) and alkylating/silylating (non-participating) protecting groups at the C2 position is a key determinant of the anomeric selectivity.
| Protecting Group | Type | Protection Method | Key Characteristics & Performance | Deprotection Method |
| Acetyl (Ac) | Acyl (Participating) | Acetic anhydride, base (e.g., NaOAc, pyridine) | Promotes 1,2-trans-glycosylation via neighboring group participation. Good yields in protection. | Basic hydrolysis (e.g., NaOMe in MeOH) |
| Benzyl (Bn) | Ether (Non-participating) | Williamson ether synthesis (BnBr, NaH) | Generally leads to mixtures of α/β glycosides, but can favor 1,2-cis products under specific conditions. Stable to a wide range of conditions. | Hydrogenolysis (H₂, Pd/C) |
| Silyl (e.g., TBDMS, TIPS) | Ether (Non-participating) | Silyl chloride, imidazole, DMF | Bulky silyl groups can influence ring conformation and reactivity. Offers tunable stability and orthogonality. | Fluoride source (e.g., TBAF) |
Experimental Protocols
Protection of D-Glucuronic Acid Carboxyl Group as an Allyl Ester
This protocol is adapted from the synthesis of paclitaxel (B517696) derivatives, where allyl esters provide orthogonal protection.
-
Dissolution: D-glucuronic acid is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or tetrabutylammonium (B224687) fluoride (TBAF), is added to the solution to deprotonate the carboxylic acid.
-
Alkylation: Allyl bromide is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the allyl D-glucuronate.
Palladium-Catalyzed Deprotection of Allyl D-Glucuronate
This method offers a mild and selective removal of the allyl group.
-
Dissolution: The allyl-protected glucuronic acid derivative is dissolved in a degassed solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
-
Catalyst and Scavenger Addition: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a nucleophilic scavenger, such as morpholine, pyrrolidine, or dimedone, are added.
-
Reaction: The reaction is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature. The progress is monitored by TLC.
-
Work-up: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to remove the catalyst and scavenger byproducts, affording the free carboxylic acid.
Per-O-Benzylation of Benzyl D-Glucuronate
This protocol describes the exhaustive benzylation of the hydroxyl groups.
-
Dissolution: Benzyl D-glucuronate is dissolved in anhydrous DMF.
-
Base Addition: The solution is cooled in an ice bath, and sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise under an inert atmosphere.
-
Alkylation: Benzyl bromide (BnBr) is added dropwise to the cooled suspension.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the fully benzylated product.
Hydrogenolysis of Benzyl Ethers and Benzyl Ester
This procedure removes both benzyl ether and benzyl ester protecting groups simultaneously.
-
Dissolution: The per-benzylated glucuronic acid derivative is dissolved in a suitable solvent system, such as a mixture of THF, ethanol, and water.
-
Catalyst Addition: Palladium on activated carbon (10% Pd/C) is added to the solution.
-
Reaction: The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or mass spectrometry.
-
Work-up: Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to yield the deprotected D-glucuronic acid.
Strategic Selection of Protecting Groups
The choice of a protecting group strategy is dictated by the overall synthetic plan, including the nature of the coupling partners and the desired final product. The following diagram illustrates a logical workflow for selecting an appropriate protecting group strategy.
Caption: Decision workflow for selecting a D-glucuronic acid protection strategy.
Navigating Acyl Gluronide Synthesis: A Comparative Guide to Validation by LC-MS Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of acyl glucuronides (AGs), robust analytical validation is paramount. These reactive metabolites, often implicated in drug toxicity, demand precise and reliable quantification. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the validation of AG synthesis, offering supporting experimental data and contrasting them with alternative analytical approaches.
Acyl glucuronides are significant metabolites of many carboxylic acid-containing drugs. Their inherent instability, characterized by hydrolysis back to the parent drug and intramolecular acyl migration to form reactive isomers, presents considerable analytical challenges.[1][2][3][4] Accurate validation of their synthesis is therefore crucial for understanding their pharmacokinetic profiles and toxicological potential.
The Gold Standard: LC-MS/MS for Direct Quantification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the direct and sensitive quantification of acyl glucuronides.[5][6] Its high selectivity allows for the differentiation of the target AG from its isomers and the parent aglycone, even in complex biological matrices.
Key Advantages of LC-MS/MS:
-
High Sensitivity and Selectivity: Enables accurate measurement of low-concentration AGs.
-
Direct Measurement: Avoids the inaccuracies associated with indirect methods that rely on hydrolysis.[5][6]
-
Structural Information: Tandem mass spectrometry provides fragmentation data that can aid in structural confirmation.
-
Throughput: Modern LC-MS systems offer high-throughput capabilities suitable for screening and pharmacokinetic studies.
Challenges in LC-MS/MS Analysis:
Despite its advantages, the accurate quantification of AGs by LC-MS/MS is not without its hurdles:
-
Analyte Instability: AGs can degrade during sample collection, storage, and analysis.[1][2] Immediate sample stabilization, often by acidification and cooling, is critical.[1][2]
-
In-source Fragmentation: Glucuronides can fragment within the mass spectrometer's ion source, potentially leading to an overestimation of the parent drug concentration.[7]
-
Acyl Migration: The formation of positional isomers during sample handling can complicate chromatographic separation and quantification.[3]
-
Lack of Commercial Standards: The absence of reference standards for many AG metabolites necessitates their chemical or enzymatic synthesis and thorough characterization.[8]
Comparative Analysis of Validation Methodologies
While LC-MS/MS is a powerful tool, a comprehensive validation strategy may involve complementary techniques. The choice of method often depends on the specific research question, available instrumentation, and the stage of drug development.
| Feature | LC-MS/MS (Direct) | Indirect Method (Hydrolysis + LC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Direct detection and quantification of the intact acyl glucuronide. | Enzymatic or chemical hydrolysis of the AG to the aglycone, followed by quantification of the aglycone. | Provides detailed structural information and can monitor degradation kinetics.[9] |
| Sensitivity | High (pg/mL to ng/mL range) | Moderate to High (dependent on aglycone properties) | Low (µg/mL to mg/mL range) |
| Selectivity | High (can distinguish isomers with appropriate chromatography) | Low (does not distinguish between the 1-β-O-acyl glucuronide and its isomers) | High (can distinguish and quantify different isomers)[9] |
| Quantitative Accuracy | High, but susceptible to instability issues. | Can be inaccurate due to incomplete hydrolysis or aglycone instability.[5] | High, but requires higher concentrations. |
| Throughput | High | Moderate | Low |
| Primary Application | Quantitative bioanalysis, pharmacokinetic studies, stability testing. | Estimation of total AG exposure when standards are unavailable.[8] | Structural elucidation, degradation pathway analysis, reaction kinetics.[9] |
Experimental Protocols
Protocol 1: Direct LC-MS/MS Analysis of an Acyl Glucuronide
This protocol outlines a general procedure for the direct quantification of a synthesized acyl glucuronide.
1. Sample Preparation:
-
Immediately upon synthesis, acidify the reaction mixture to a pH of 3-4 using formic acid to minimize hydrolysis and acyl migration.[3]
-
Perform a protein precipitation step if the sample is in a biological matrix (e.g., plasma, microsomes) by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column with a particle size of 1.8 µm is commonly used.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical. The gradient should be optimized to achieve separation of the acyl glucuronide from its isomers and the parent drug.[3]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M-H]⁻ of the acyl glucuronide, and the product ion is often the deprotonated aglycone or a characteristic fragment of the glucuronic acid moiety (e.g., m/z 175).
Protocol 2: Indirect Analysis via Alkaline Hydrolysis
This method can be used to estimate the concentration of an acyl glucuronide when an authentic standard is not available.[8]
1. Sample Preparation:
-
Divide the sample into two aliquots.
-
To one aliquot, add a buffer to maintain the initial pH.
-
To the second aliquot, add a solution of sodium hydroxide (B78521) to achieve a final concentration of approximately 0.1 N to induce hydrolysis of the acyl glucuronide to its parent aglycone.[8]
-
Incubate both samples at a controlled temperature (e.g., 37°C) for a predetermined time to ensure complete hydrolysis in the alkaline sample.
-
Neutralize the alkaline sample with an equivalent amount of acid.
-
Process both samples as described in Protocol 1 (protein precipitation, etc.).
2. LC-MS/MS Analysis:
-
Analyze both the hydrolyzed and non-hydrolyzed samples for the concentration of the parent aglycone using a validated LC-MS/MS method for the aglycone.
-
The concentration of the acyl glucuronide is estimated by subtracting the aglycone concentration in the non-hydrolyzed sample from that in the hydrolyzed sample.[8]
Visualizing the Workflow and Chemical Pathways
To further clarify the analytical process and the underlying chemical behavior of acyl glucuronides, the following diagrams are provided.
Caption: Experimental workflow for LC-MS validation of acyl glucuronide synthesis.
Caption: Degradation pathways of acyl glucuronides.
Conclusion
The validation of acyl glucuronide synthesis is a critical step in drug development, with LC-MS/MS serving as the cornerstone analytical technique. Its high sensitivity and selectivity allow for accurate quantification, provided that challenges related to analyte instability are carefully managed. While alternative methods like indirect analysis and NMR have their specific applications, a thorough understanding of the strengths and limitations of each is essential for generating reliable data. By implementing robust analytical strategies and detailed experimental protocols, researchers can confidently validate the synthesis of these important metabolites and gain crucial insights into their potential role in drug safety and efficacy.
References
- 1. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Challenges in the indirect quantitation of acyl-glucuronide metabolites of a cardiovascular drug from complex biological mixtures in the absence of reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized Glucuronides: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized glucuronides is a critical step in metabolism studies and drug candidate validation. While mass spectrometry provides vital information on molecular weight, 2D Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise connectivity and stereochemistry of these conjugates. This guide provides an objective comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—supported by experimental considerations and data interpretation workflows for confirming the structure of synthesized glucuronides.
Unraveling Glucuronide Structures with 2D NMR
Glucuronidation, a primary phase II metabolic pathway, involves the conjugation of glucuronic acid to a substrate. This process can occur at various functional groups (e.g., hydroxyl, carboxyl, amine, thiol), leading to the formation of O-, N-, S-, or acyl glucuronides. Determining the exact site of glucuronidation is a common analytical challenge. 2D NMR spectroscopy offers a powerful solution by providing through-bond correlation data that reveals the connectivity between the glucuronic acid moiety and the aglycone.
The three most informative 2D NMR experiments for this purpose are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to a heteronucleus, typically carbon (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four).
Performance Comparison of 2D NMR Techniques
The choice of 2D NMR experiments and their parameters depends on the specific structural question, sample concentration, and available instrument time. The following table summarizes the key performance characteristics of COSY, HSQC, and HMBC for the structural elucidation of synthesized glucuronides.
| Feature | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Primary Information | ¹H-¹H scalar couplings (through 2-3 bonds) | ¹H-¹³C direct one-bond correlations | ¹H-¹³C long-range correlations (through 2-4 bonds) |
| Key Application for Glucuronides | Tracing proton connectivity within the glucuronic acid spin system and within the aglycone. | Assigning protonated carbons in both the glucuronic acid and aglycone moieties. | Crucial for identifying the glucuronidation site by showing correlation between the anomeric proton (H-1') of glucuronic acid and the carbon of the aglycone at the conjugation site. |
| Typical Sample Amount | 1-5 mg | 1-10 mg | 2-15 mg |
| Relative Experiment Time | Short (e.g., 0.5-2 hours) | Moderate (e.g., 1-4 hours) | Long (e.g., 2-12 hours) |
| Sensitivity | High | Very High (proton-detected) | Moderate to Low (depends on the magnitude of the long-range coupling constant) |
| Resolution | Good in both dimensions | Good in F2 (¹H), can be lower in F1 (¹³C) depending on acquisition time. | Good in F2 (¹H), can be lower in F1 (¹³C) depending on acquisition time. |
| Strengths | Excellent for confirming proton assignments within individual spin systems. | Unambiguously links protons to their attached carbons. Less spectral overlap than 1D ¹H NMR. | Provides the key connectivity information across the glycosidic bond. Essential for distinguishing between isomers. |
| Limitations | Does not provide direct information about the glucuronidation linkage. Can be complex in crowded spectral regions. | Does not show correlations to quaternary carbons. Does not directly reveal the linkage site. | Can be less sensitive, and the absence of a correlation is not always definitive proof of a lack of proximity. |
Experimental Protocols
A systematic approach is crucial for the successful application of 2D NMR in confirming glucuronide structures. The following is a generalized protocol.
Sample Preparation
-
Sample Purity: Ensure the synthesized glucuronide is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as HPLC or flash chromatography.[1]
-
Sample Amount: Dissolve 5-10 mg of the purified glucuronide in 0.5-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: The choice of solvent is critical. Methanol-d4 (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d6) are commonly used for polar glucuronides. D₂O can also be used, but the exchangeable protons (e.g., -OH, -NH) will not be observed.
-
Filtration: Filter the sample into a high-quality NMR tube to remove any particulate matter that could degrade spectral quality.
NMR Data Acquisition
The following is a typical sequence of experiments performed on a 500 MHz or higher field NMR spectrometer.
-
1D ¹H NMR: Acquire a standard proton spectrum to assess the overall quality of the sample and to identify the chemical shifts of the protons.
-
1D ¹³C NMR: Obtain a carbon spectrum, often with proton decoupling, to identify the chemical shifts of all carbon atoms.
-
2D COSY: This experiment helps in assigning the protons of the glucuronic acid moiety (H-1' to H-5') and the protons within the aglycone spin systems.
-
2D HSQC: This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of protonated carbons in both the glucuronic acid and aglycone.
-
2D HMBC: This is the most critical experiment for determining the linkage site. Set the experiment to detect long-range couplings (typically optimized for J-couplings of 8-10 Hz). The key correlation to observe is between the anomeric proton of the glucuronic acid (H-1') and the carbon of the aglycone to which it is attached.
Data Processing and Interpretation
-
Processing: Process the acquired 2D NMR data using appropriate software (e.g., MestReNova, TopSpin). This typically involves Fourier transformation, phase correction, and baseline correction.
-
Interpretation Workflow: A logical workflow is essential for piecing together the structural puzzle.
Key Data Interpretation Steps
The following diagram illustrates the logical relationships in interpreting the 2D NMR data to confirm the glucuronide structure.
Alternative and Complementary Methods
While 2D NMR is the most definitive method for structural confirmation, other techniques can provide valuable complementary information or serve as alternatives in certain contexts.
-
Mass Spectrometry (MS): Tandem MS (MS/MS) can provide fragmentation data that may suggest the site of glucuronidation, but it is often not conclusive, especially for isomeric compounds.[2]
-
Enzymatic Hydrolysis: Treatment with β-glucuronidase can cleave the glucuronic acid moiety, allowing for the identification of the original aglycone via techniques like LC-MS/MS. This confirms the presence of a glucuronide but does not pinpoint the attachment site if multiple possibilities exist.
-
In Silico Prediction: Computational tools can predict the most likely sites of glucuronidation on a molecule based on known metabolic pathways and enzyme specificities. These predictions can guide the interpretation of analytical data but require experimental verification.
-
X-ray Crystallography: Provides the absolute structure of a molecule in the solid state. However, obtaining a suitable crystal of a glucuronide can be challenging.
References
Assessing the Purity of 1β-O-acyl Glucuronides by HPLC: A Comparative Guide
The accurate assessment of 1β-O-acyl glucuronide (AG) purity is a critical, yet challenging, aspect of drug development and metabolism studies. These metabolites are known for their inherent instability, readily undergoing pH-dependent intramolecular acyl migration to form positional isomers (β-2, β-3, β-4, and α-anomers) and hydrolysis back to the parent aglycone.[1][2][3] This reactivity can lead to an overestimation of the parent drug concentration and complicates the toxicological assessment, as some isomers are implicated in covalent binding to proteins, potentially leading to immunotoxicity.[3][4][5] High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the primary analytical technique for separating and quantifying the 1β-O-acyl glucuronide from its related impurities.[5][6]
This guide provides a comparative overview of different HPLC-based methods for assessing the purity of 1β-O-acyl glucuronides, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable approach for their specific needs.
Comparative Analysis of HPLC Methodologies
The successful separation of the 1β-O-acyl glucuronide from its isomers is paramount for accurate purity determination. The choice of stationary phase, mobile phase composition, and gradient elution profile are key factors influencing the resolution and analysis time. Reversed-phase chromatography is the most common approach, with C8 and C18 columns being widely used.[7][8] The inherent instability of acyl glucuronides necessitates careful method development and sample handling, often requiring sample acidification and cooling to minimize degradation.[5]
Below is a summary of various HPLC methods reported in the literature, highlighting their key parameters and performance characteristics.
| Method | Stationary Phase | Mobile Phase | Detection | Key Performance Characteristics | Reference |
| Method 1 | Zorbax Eclipse-XDB-C8 | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Gradient) | UV, MS | Good separation of MPA, 7-O-MPAG, and AcMPAG. The assay was linear for AcMPAG up to 10 mg/L with a detection limit of 0.04 mg/L. | [7] |
| Method 2 | Hypersil BDS C18 | A: 10 mM Ammonium Acetate with 0.5% Acetic AcidB: Acetonitrile (Gradient) | MS/MS | Capable of resolving isomers of eight different drug acyl glucuronides. The gradient profile was optimized for each drug. | [8] |
| Method 3 | C18 Column | A: 3% Glacial Acetic AcidB: Acetonitrile (5-10%) | UV (310 nm) | Applied to the study of salicylic (B10762653) acid metabolism, with detection limits of 10 µg/ml for related compounds. | [9] |
| Method 4 | Short C18 Column | Isocratic Elution | SRM (MS) | Reduced analysis time from 12.0 min to 2.5 min compared to a long-column HPLC method by using a specific SRM transition, without the need for extensive chromatographic separation of isomers. | [10] |
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of a 1β-O-acyl glucuronide sample by HPLC involves several critical steps, from sample preparation to data analysis, aimed at ensuring the stability of the analyte and the accuracy of the results.
Caption: Workflow for 1β-O-acyl Glucuronide Purity Assessment by HPLC.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the purity assessment of 1β-O-acyl glucuronides using a standard reversed-phase HPLC-UV/MS system. Method optimization will be required based on the specific properties of the analyte.
1. Materials and Reagents
-
1β-O-acyl glucuronide sample
-
Reference standards for the aglycone and any available isomers
-
HPLC-grade acetonitrile, water, and formic acid
-
Ammonium acetate
-
Microcentrifuge tubes
-
HPLC vials
2. Sample Preparation (Crucial for Stability)
-
For in vitro samples, immediately after incubation, acidify the sample to a pH of 3-4 using a dilute solution of formic or acetic acid to minimize acyl migration and hydrolysis.[8]
-
Place the samples on ice or in a refrigerated autosampler (4°C) throughout the preparation process.[7]
-
If the sample matrix contains proteins (e.g., plasma, microsomes), perform protein precipitation by adding 2-3 volumes of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
3. HPLC-UV/MS Conditions (Example Method)
-
HPLC System: A system capable of gradient elution with UV and MS detection.
-
Column: Hypersil BDS C18, 4.6 x 125 mm, 5 µm (or equivalent).[8]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Column re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (lower temperatures can improve stability)
-
Injection Volume: 10 µL
-
UV Detection: Wavelength based on the chromophore of the aglycone.
-
MS Detection: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte. Monitor for the molecular ion of the acyl glucuronide, its isomers, and the aglycone. Tandem MS (MS/MS) can be used for structural confirmation, often looking for the characteristic neutral loss of the glucuronic acid moiety (176 Da).[2]
4. Data Analysis
-
Integrate the peak areas for the 1β-O-acyl glucuronide and all related impurities (isomers and aglycone).
-
Calculate the purity of the 1β-O-acyl glucuronide as the percentage of its peak area relative to the total area of all related peaks.
-
Purity (%) = (Area of 1β-O-acyl Glucuronide / Total Area of all related peaks) x 100
-
-
Confirm the identity of the peaks by comparing their retention times and mass spectra with those of the available reference standards.
Conclusion
The assessment of 1β-O-acyl glucuronide purity by HPLC is a complex task that requires careful consideration of the analyte's instability. By implementing appropriate sample handling procedures, such as immediate acidification and cooling, and by developing a robust, high-resolution chromatographic method, it is possible to obtain accurate and reproducible results. The choice between different stationary phases and mobile phase conditions will depend on the specific properties of the drug molecule. The methods and protocols outlined in this guide provide a solid foundation for researchers to develop and validate their own purity assessment assays for these challenging but important metabolites.
References
- 1. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrated HPLC-MS and 1H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides | Semantic Scholar [semanticscholar.org]
- 7. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Chemical Coupling Reagents for Glucuronide Synthesis
For researchers, medicinal chemists, and drug development professionals, the synthesis of glucuronide metabolites is crucial for a variety of applications, including the confirmation of metabolic pathways, the generation of analytical standards, and the investigation of metabolite activity and toxicity. The choice of coupling reagent and methodology is paramount to achieving efficient and stereoselective synthesis. This guide provides an objective comparison of common chemical coupling methods for O-glucuronidation, supported by experimental data from peer-reviewed literature.
Overview of Glucuronidation Coupling Methods
The chemical synthesis of O-glucuronides typically involves the coupling of a protected glucuronic acid donor with an aglycone (the substrate molecule). The efficacy of this process is highly dependent on the activation method for the glucuronic acid donor, the nature of the protecting groups, and the specific substrate being conjugated. The primary methods employed are the Koenigs-Knorr reaction, the use of trichloroacetimidate (B1259523) donors, and specialized reagents for acyl glucuronide formation like HATU.
Comparative Efficacy of Coupling Methods
The selection of a coupling method is often a trade-off between reaction efficiency, stereoselectivity, substrate scope, and the cost or stability of the reagents. The following table summarizes quantitative data from various studies to facilitate a direct comparison of different methodologies.
| Coupling Method | Glycosyl Donor | Promoter / Reagent | Substrate Example | Yield (%) | Key Observations & Reference |
| Koenigs-Knorr | Acetobromoglucuronate | Ag₂CO₃ | Steroidal Alcohols | Low to Moderate | A classic method, but often gives moderate yields and can produce by-products like orthoesters.[1][2][3][4] |
| Koenigs-Knorr | Acetobromoglucuronate | Silver Triflate (AgOTf) | Edaravone | Moderate | Silver triflate can be a more potent promoter than silver carbonate.[1] |
| Koenigs-Knorr | Acetobromoglucuronate | Cs₂CO₃ | AVE0897 (Sterically hindered carboxylic acid) | 80% (β-anomer) | Effective for sterically hindered substrates where other methods like HATU coupling failed.[5] |
| Trichloroacetimidate | Acetylated Trichloroacetimidate Donor | BF₃·Et₂O | Hydroxylated Benproperine Metabolites | Good | The promoter and the form of the acceptor (salt vs. free base) are critical variables for success.[6] |
| Trichloroacetimidate | Benzoylated Trichloroacetimidate Donor | Trifluoromethanesulfonate | Silylated Resveratrol | 84% | Demonstrates the significant impact of protecting groups on the donor for achieving high yields.[7] |
| Trichloroacetimidate | Acetylated Trichloroacetimidate Donor | Trifluoromethanesulfonate | Silylated Resveratrol | 94% | High yields can be achieved with optimized donors and promoters for phenolic compounds.[3][7] |
| HATU Coupling | Benzyl Glucuronate | HATU / NMM | Various Carboxylic Acids | Good | An efficient method for forming 1-β-acyl glucuronides, though may not be suitable for sterically hindered acids.[5][8] |
| Phase Transfer Catalysis (PTC) | Methyl Mycophenolate | (Not specified) | Phenolic Glycosides | Very High | Presented as a high-yielding alternative to the Koenigs-Knorr reaction for specific substrates.[8] |
Note: Yields are highly substrate-dependent and the conditions listed represent specific examples from the literature. Direct comparison of yields across different substrates should be interpreted with caution.
Key Experimental Protocols
Detailed methodologies are essential for replicating and adapting these synthetic procedures. Below are generalized protocols for the two most common glucuronidation methods.
General Protocol for Glucuronidation via the Trichloroacetimidate Method
This method is often favored for its high reactivity and improved yields compared to classical methods.
Materials:
-
Protected Glucuronic Acid Trichloroacetimidate Donor (e.g., Methyl (2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl))-α-D-glucopyranuronate)
-
Aglycone (Substrate with a free hydroxyl group)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Lewis Acid Promoter (e.g., Boron Trifluoride Etherate (BF₃·Et₂O) or Trimethylsilyl Triflate (TMSOTf))
-
Molecular Sieves (4Å), activated
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Workup and purification reagents (e.g., ethyl acetate, brine, silica (B1680970) gel for chromatography)
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aglycone substrate and activated 4Å molecular sieves in anhydrous DCM.
-
Cooling: Cool the mixture to the appropriate temperature, typically between 0 °C and -40 °C.
-
Addition of Donor: Add the glucuronic acid trichloroacetimidate donor to the mixture.
-
Initiation: Slowly add the Lewis acid promoter (e.g., BF₃·Et₂O) dropwise to the stirring reaction mixture. The amount is typically catalytic (0.1-0.3 equivalents).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a few drops of a basic solution (e.g., triethylamine (B128534) or saturated sodium bicarbonate).
-
Workup: Filter the reaction mixture to remove the molecular sieves, wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by silica gel column chromatography to isolate the protected glucuronide.
-
Deprotection: Remove the protecting groups (e.g., acetyl groups) under basic hydrolysis conditions (e.g., Na₂CO₃ in methanol) to yield the final glucuronide.[6]
General Protocol for Glucuronidation via the Koenigs-Knorr Reaction
This classical method utilizes a glycosyl halide donor, activated by a heavy metal salt.
Materials:
-
Protected Glycosyl Halide Donor (e.g., Methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate)
-
Aglycone (Substrate)
-
Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)
-
Promoter (e.g., Silver(I) Carbonate (Ag₂CO₃) or Silver(I) Oxide (Ag₂O))
-
Drying agent (e.g., Drierite or molecular sieves)
Procedure:
-
Preparation: In a flask protected from light, dissolve the aglycone in the anhydrous solvent.
-
Addition of Reagents: Add the promoter (e.g., Ag₂CO₃) and a drying agent to the solution.
-
Addition of Donor: Add a solution of the glycosyl halide donor in the same anhydrous solvent to the stirring mixture, often slowly via a syringe pump.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until TLC or LC-MS analysis indicates completion.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble silver salts. Wash the pad with the solvent.
-
Workup: Concentrate the filtrate under reduced pressure. The crude product can be further washed if necessary.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Deprotection: Perform a final deprotection step, typically basic hydrolysis, to remove the ester protecting groups.[2][9][10]
Visualizing the Process: Workflows and Mechanisms
To better understand the relationships and processes involved in chemical glucuronidation, the following diagrams are provided.
Caption: General workflow for chemical synthesis of glucuronides.
Caption: Simplified mechanism of the Koenigs-Knorr reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Glucuronidation of Two Novel Metabolites of Benproperine with Trichloroacetimidate Donor1 -Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 7. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucuronidation of bile acids under flow conditions: design of experiments and Koenigs–Knorr reaction optimization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Palladium-Catalyzed Deprotection Efficiency
For researchers, scientists, and professionals in drug development, the selective removal of protecting groups is a critical step in the synthesis of complex molecules. Palladium catalysts are frequently the reagents of choice for the deprotection of common functionalities such as benzyl (B1604629) and allyl ethers, as well as carbamates. This guide provides a comparative overview of palladium-catalyzed deprotection methods, supported by experimental data and detailed protocols, to aid in the selection of the most effective strategy for your synthetic needs. We also explore alternative, non-palladium-based methods to provide a broader perspective on available deprotection techniques.
Comparative Performance of Deprotection Methods
The efficiency of a deprotection reaction is paramount and is often evaluated based on yield and reaction time. The following tables summarize quantitative data for the deprotection of common protecting groups using various palladium catalysts and alternative methods.
Table 1: Comparison of Catalysts for N-Benzyl Deprotection
| Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Benzyl dioctylamine (B52008) | 10% Pd/C, H₂ (balloon) | MeOH | RT | 1 | 54 | [1] |
| N-Benzyl dioctylamine | 10% Pd/C, 10% Nb₂O₅/C, H₂ (balloon) | MeOH | RT | 0.75 | quant. | [1] |
Table 2: Comparison of Methods for O-Allyl Deprotection
| Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenyl allyl ether | Pd(PPh₃)₄, K₂CO₃ | MeOH | RT | 1 | High (not specified) | |
| Allyl cyclohexyl ether | SmI₂, i-PrNH₂, H₂O | THF | RT | 0.17 | High (not specified) | |
| Allyl α-D-glucopyranoside | (PPh₃)₃RuCl₂, DIPEA | Toluene (B28343) | Reflux | 4 | High (not specified) |
Table 3: Comparison of Methods for N-Cbz Deprotection
| Substrate | Catalyst/Reagent | Solvent | Pressure | Time (h) | Yield (%) | Reference |
| Cbz-protected amine | 10% Pd/C, H₂ | EtOH/EtOAc | 1 atm | 72 | 99 | [2] |
| Cbz-protected amine | 10% Pd/C, H₂ | EtOAc | 3.0 kg/cm ² | Overnight | 92 | [2] |
| Cbz-protected amine | 10% Pd/C, H₂ | MeOH | 40 psi | Not specified | 65 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and comparing deprotection methods. Below are protocols for the palladium-catalyzed and alternative deprotection reactions cited in the tables above.
Palladium-Catalyzed N-Benzyl Deprotection with Pd/C and Nb₂O₅/C[1]
Materials:
-
N-Benzyl dioctylamine
-
10% Pd/C
-
10% Nb₂O₅/C
-
Methanol (B129727) (MeOH)
-
Hydrogen (H₂) gas balloon
Procedure:
-
To a solution of N-benzyl dioctylamine (0.2 mmol) in MeOH (1 mL), add 10% Pd/C (2.1 mg, 1 mol % Pd) and 10% Nb₂O₅/C (5.3 mg, 1 mol % Nb₂O₅).
-
Replace the inside air with H₂ (balloon) by three vacuum/H₂ cycles.
-
Stir the reaction mixture at room temperature for 45 minutes.
-
After the reaction, filter the catalysts from the reaction mixture.
-
The filtrate can be analyzed directly by methods such as HPLC or NMR to determine the yield, or concentrated to isolate the product.
Palladium-Catalyzed O-Allyl Deprotection using Pd(PPh₃)₄[2]
Materials:
-
Phenyl allyl ether
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous methanol (MeOH)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a solution of phenyl allyl ether (1.0 mmol) in anhydrous methanol (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Alternative O-Allyl Deprotection using SmI₂[2][4]
Materials:
-
Allyl cyclohexyl ether
-
Samarium(II) iodide (SmI₂) solution in THF (freshly prepared)
-
Isopropylamine (B41738) (i-PrNH₂)
-
Water
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a freshly prepared solution of SmI₂ in THF, add a solution of allyl cyclohexyl ether (1.0 mmol) in THF (2 mL).
-
Sequentially add isopropylamine (5.0 mmol) and water (10.0 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Alternative O-Allyl Deprotection via Ru-Catalyzed Isomerization[2]
This is a two-step procedure involving isomerization followed by hydrolysis.
Step 1: Isomerization Materials:
-
Allyl α-D-glucopyranoside
-
Tris(triphenylphosphine)ruthenium(II) chloride ((PPh₃)₃RuCl₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous toluene
Procedure:
-
A solution of allyl α-D-glucopyranoside (1.0 mmol), (PPh₃)₃RuCl₂ (0.05 mmol), and DIPEA (0.5 mmol) in anhydrous toluene (10 mL) is refluxed for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the prop-1-enyl α-D-glucopyranoside.
Step 2: Hydrolysis Materials:
-
Prop-1-enyl α-D-glucopyranoside
-
Mercury(II) oxide (HgO)
-
Mercury(II) chloride (HgCl₂)
-
Acetone (B3395972)/Water (1:1)
-
Celite
-
Ethyl acetate
Procedure:
-
Dissolve the purified prop-1-enyl glycoside (1.0 mmol) in a 1:1 mixture of acetone and water (10 mL).
-
To this solution, add HgO (1.1 mmol) and HgCl₂ (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate, and partition the residue between ethyl acetate and water.
-
Wash the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the hemiacetal product.
Palladium-Catalyzed N-Cbz Deprotection using Pd/C[3]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas
Procedure:
-
To a solution of the Cbz-protected starting material (1.0 equiv) in a 1:1 mixture of EtOH/EtOAc (0.1 M), add 10% Pd/C (0.1 equiv).
-
Stir the resulting mixture under an atmosphere of H₂ (e.g., using a balloon) for 72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of celite.
-
Wash the celite pad with EtOAc and concentrate the filtrate in vacuo to provide the deprotected product.
Analytical Methods for Quantifying Deprotection Efficiency
Accurate quantification of deprotection efficiency is crucial for validating and comparing different methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for separating and quantifying the components of a reaction mixture.
Protocol:
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by cooling or adding a quenching agent). Dilute the aliquot with a suitable solvent (e.g., the mobile phase starting composition) to a concentration within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the analysis of small organic molecules.
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile (B52724) (B), both often containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Gradient: A linear gradient from a low to a high percentage of organic solvent (e.g., 5% to 95% B over 20 minutes) is typically employed to elute both the starting material and the product.
-
Detection: UV detection at a wavelength where both the starting material and the product absorb (e.g., 220 nm or 254 nm) is common.
-
-
Quantification:
-
Generate a calibration curve for both the starting material and the purified product using standards of known concentrations.
-
Integrate the peak areas of the starting material and the product in the chromatogram of the reaction mixture.
-
Calculate the concentration of each species using their respective calibration curves.
-
The deprotection yield can be calculated as: Yield (%) = ([Product] / ([Product] + [Starting Material])) * 100
-
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural information and can be used to monitor the progress of a reaction by observing the disappearance of signals from the starting material and the appearance of signals from the product.
Protocol:
-
Sample Preparation: Take an aliquot of the reaction mixture and filter it to remove any heterogeneous catalyst. If necessary, evaporate the solvent and redissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Analysis:
-
Identify characteristic peaks for both the starting material (e.g., benzylic protons of the Cbz group, allyl protons) and the product (e.g., newly formed N-H or O-H protons, or protons on the carbon where the protecting group was attached).
-
Integrate the area of a well-resolved peak for the starting material and a well-resolved peak for the product.
-
To calculate the percentage of deprotection, normalize the integrals based on the number of protons each signal represents. For example: % Deprotection = (Integral_Product / (Integral_Product + Integral_Starting_Material)) * 100
-
For more accurate quantification, an internal standard with a known concentration can be added to the NMR tube. The concentration of the product can then be determined relative to the integral of the internal standard.
-
Visualizing Experimental Workflows and Reaction Pathways
Diagrams can provide a clear and concise overview of experimental procedures and the underlying chemical transformations.
References
Spectroscopic Fingerprints: A Comparative Guide to α- and β-Anomers of Glucuronide Products
For researchers and professionals in drug development, the precise structural elucidation of drug metabolites is paramount. Glucuronidation, a major phase II metabolic pathway, results in the formation of glucuronide conjugates that can exist as either α- or β-anomers. These stereoisomers can exhibit different biological activities and metabolic fates. This guide provides an objective comparison of the spectroscopic characteristics of α- and β-anomers of glucuronide products, supported by experimental data and detailed methodologies, to aid in their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Anomer Differentiation
NMR spectroscopy is the most definitive method for distinguishing between α- and β-glucuronide anomers. The key diagnostic signals are those of the anomeric proton (H-1) and the anomeric carbon (C-1) of the glucuronic acid moiety.
Proton (¹H) NMR Spectroscopy
The chemical shift (δ) and the coupling constant (J) of the anomeric proton (H-1) are highly indicative of the anomeric configuration.
-
α-Anomers : The anomeric proton is in an axial orientation. This results in a smaller coupling constant with the adjacent axial proton (H-2), typically in the range of 2–4 Hz. The signal for the α-anomeric proton also tends to appear further downfield (at a higher ppm value) compared to its β-counterpart.[1][2]
-
β-Anomers : The anomeric proton is in an equatorial orientation, leading to a larger diaxial coupling constant with H-2, generally between 7–9 Hz.[1] The β-anomeric proton signal is typically observed at a more upfield position (lower ppm value).[2][3]
Carbon (¹³C) NMR Spectroscopy
The chemical shift of the anomeric carbon (C-1) also provides a clear distinction between the two anomers.
-
α-Anomers : The C-1 signal of the α-anomer is typically found at a higher chemical shift value (downfield).
-
β-Anomers : The C-1 signal of the β-anomer is generally observed at a lower chemical shift value (upfield) compared to the α-anomer.[4]
In solid-state NMR, the chemical shift tensor for the α-anomer has been found to be more axially symmetrical than that of the β-form.[5]
Data Presentation: NMR Chemical Shifts and Coupling Constants
The following table summarizes typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for the anomeric center of glucuronide anomers.
| Anomer | Anomeric Proton (H-1) Chemical Shift (δ) | Anomeric Carbon (C-1) Chemical Shift (δ) | J (H-1, H-2) Coupling Constant |
| α-Anomer | ~5.1 - 5.9 ppm[2] | Downfield (e.g., ~98 ppm)[4] | 2 - 4 Hz[1] |
| β-Anomer | ~4.5 - 5.2 ppm[2][3] | Upfield (e.g., ~100 ppm)[4] | 7 - 9 Hz[1] |
Note: The exact chemical shifts can vary depending on the aglycone structure, solvent, and experimental conditions.
Experimental Protocols
Synthesis of Glucuronide Anomers
The synthesis of glucuronide standards is often necessary for unequivocal identification. Stereoselective synthesis is key to obtaining pure anomers.
Protocol for β-Glucuronide Synthesis (Koenigs-Knorr Reaction):
-
Preparation of Glucuronic Acid Donor: Start with a fully protected glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.
-
Glycosylation: React the protected glucuronic acid donor with the aglycone (the drug molecule or its precursor) in the presence of a promoter, typically a silver or mercury salt (e.g., silver carbonate or mercury(II) cyanide). The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) or toluene. The neighboring group participation of the acetyl group at C-2 directs the formation of the β-glycosidic bond.
-
Deprotection: Remove the protecting groups (acetyl and methyl esters) via hydrolysis, for instance, using sodium hydroxide (B78521) in methanol, followed by acidification.
-
Purification: Purify the final product using chromatographic techniques such as silica (B1680970) gel column chromatography or preparative HPLC.
Protocol for α-Glucuronide Synthesis:
The synthesis of α-glucuronides is often more challenging. Methods that avoid neighboring group participation are required.
-
Donor Selection: Utilize a glucuronic acid donor with a non-participating group at C-2 (e.g., an ether or an azide).
-
Glycosylation: Perform the glycosylation reaction under conditions that favor the formation of the α-anomer. This can involve the use of specific Lewis acid catalysts (e.g., boron trifluoride etherate) and low temperatures.[6]
-
Deprotection and Purification: Follow similar deprotection and purification steps as for the β-anomer.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified glucuronide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. Pay close attention to the region between 4.0 and 6.0 ppm where the anomeric proton signals are expected to appear.
-
Acquire a 1D ¹³C NMR spectrum. The anomeric carbon signals are typically in the 90-110 ppm range.
-
For unambiguous assignment, acquire two-dimensional (2D) NMR spectra, such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings, particularly the coupling between H-1 and H-2.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (e.g., H-1 with C-1).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations, which can help in the overall structural confirmation.
-
Visualization of Anomeric Structures and Workflow
The following diagrams illustrate the key structural differences between the anomers and a typical workflow for their spectroscopic differentiation.
Caption: Chair conformations of α- and β-glucuronide anomers.
Caption: Workflow for synthesis and spectroscopic identification of glucuronide anomers.
Mass Spectrometry
While NMR is the primary tool for anomer differentiation, tandem mass spectrometry (MS/MS) can sometimes provide clues. Although less direct than NMR, differences in the fragmentation patterns of the anomers may be observed under certain conditions. For instance, ion/molecule reactions in a mass spectrometer have been used to differentiate O- and N-glucuronide isomers, and similar specialized techniques might be developed for α- and β-anomers.[7] However, for routine analysis, MS is mainly used to confirm the molecular weight and elemental composition of the glucuronide conjugate.
Conclusion
The differentiation of α- and β-anomers of glucuronide products is critical in drug metabolism studies. NMR spectroscopy, through the analysis of the chemical shifts and coupling constants of the anomeric proton and carbon, stands as the most reliable and definitive technique. The characteristic small J-coupling for the α-anomer and large J-coupling for the β-anomer provide a clear diagnostic tool. When combined with the synthesis of authentic standards, these spectroscopic methods allow for the unambiguous structural elucidation of glucuronide metabolites.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 3. Benchtop Biochemistry: Looking at Glucose Anomers with Spinsolve - Magritek [magritek.com]
- 4. emerypharma.com [emerypharma.com]
- 5. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of D-Glucuronic Acid, 2-Propen-1-yl Ester: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for D-Glucuronic acid, 2-propen-1-yl ester was not publicly available. The following guidance is based on general safety protocols for analogous compounds, such as D-Glucuronic acid and its salts, and standard practices for handling powdered organic chemicals. It is imperative for all personnel to obtain and thoroughly review the supplier-specific SDS before any handling, storage, or disposal of this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling D-Glucuronic acid, 2-propen-1-yl ester. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
A thorough risk assessment of specific laboratory procedures is necessary to determine the full scope of required PPE. The following table summarizes recommended PPE based on the general characteristics of similar compounds.[1][2][3][4]
| Protection Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[1] A face shield may be warranted for procedures with a high splash potential.[2] | Protects against airborne dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[1][3][5] A laboratory coat or chemical-resistant apron.[1][2][5] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Typically not necessary under conditions of normal use with adequate ventilation.[6] If dust is likely to be generated, a NIOSH-approved respirator (e.g., N95) is recommended.[2][5] | Avoids inhalation of fine particles. |
| Foot Protection | Closed-toe shoes.[2] | Protects feet from spills and falling objects. |
Immediate First Aid Measures
In case of accidental exposure, prompt and appropriate action is critical. The following are general first aid guidelines.
| Exposure Pathway | First Aid Protocol |
| Inhalation | Relocate the individual to an area with fresh air. If breathing is labored, administer oxygen. Seek medical attention if symptoms persist.[6][7] |
| Skin Contact | Immediately flush the skin with copious amounts of water for a minimum of 15 minutes while removing any contaminated apparel.[6][7] Wash the affected area with soap and water. If irritation occurs or persists, seek medical attention. |
| Eye Contact | Immediately irrigate the eyes with a gentle, steady stream of water for at least 15 minutes, periodically lifting the upper and lower eyelids.[6][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water and have them consume 2-4 glasses of water.[7] Seek immediate medical attention. |
Operational and Disposal Protocols
Handling and Storage Procedures
Adherence to proper handling and storage protocols is fundamental to preserving the chemical's integrity and ensuring personnel safety.
-
Handling :
-
All work should be conducted in a well-ventilated space, ideally within a chemical fume hood, particularly when working with larger quantities or when there is a potential for dust generation.[7]
-
Minimize the creation of dust by using appropriate handling techniques and tools.[7]
-
Thoroughly wash hands after handling the substance.[7]
-
Prevent contact with eyes, skin, and clothing.[7]
-
-
Storage :
Waste Disposal Plan
The disposal of D-Glucuronic acid, 2-propen-1-yl ester and any associated contaminated materials must comply with all applicable local, state, and federal regulations.
-
Unused Product : In the absence of a specific SDS classifying the material as non-hazardous, it should be treated as chemical waste. Consult your institution's environmental health and safety (EHS) department for specific disposal instructions. While some non-hazardous chemicals can be disposed of as regular trash, this should not be assumed without explicit guidance.[8][9][10]
-
Contaminated Items : All materials that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, should be collected in a clearly labeled waste container for chemical waste.
-
Empty Containers : Containers that are "RCRA Empty" and did not hold acutely hazardous materials may often be disposed of as regular waste after being triple-rinsed with an appropriate solvent.[11] The rinsate from this process must be collected and disposed of as chemical waste.[11]
Safe Handling Workflow
The following diagram provides a logical workflow for the safe handling of D-Glucuronic acid, 2-propen-1-yl ester, from initial preparation through to final disposal.
Caption: A systematic workflow for the safe laboratory handling of chemical compounds.
By integrating these safety protocols and operational plans into all experimental procedures, researchers can significantly mitigate risks, ensuring a safe and compliant laboratory environment.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. fishersci.com [fishersci.com]
- 7. lewisu.edu [lewisu.edu]
- 8. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
